Tricopper phosphide
Description
Significance of Tricopper Phosphide (B1233454) in Advanced Materials Science
The unique properties of tricopper phosphide have positioned it as a significant material in several advanced technological fields. Its combination of high electrical conductivity, catalytic activity, and capacity for energy storage makes it a versatile component for next-generation devices. ontosight.aifrontiersin.org As a semiconductor, it is explored for uses in high-power, high-frequency applications, laser diodes, and optoelectronic devices like solar cells and light-emitting diodes. ontosight.aiamericanelements.com
In the realm of energy storage, Cu₃P is investigated extensively as an electrode material. It is considered a promising anode material for both lithium-ion and sodium-ion batteries due to its high specific capacitance. frontiersin.orgresearchgate.net Research has also demonstrated its potential as a novel cathode material for rechargeable aluminum-ion batteries. rsc.orgrsc.org Furthermore, its application extends to supercapacitors, where its high volumetric and gravimetric capacity are advantageous. frontiersin.orgacs.org
The catalytic properties of Cu₃P are another area of intense research. It has shown notable efficiency as an electrocatalyst for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are critical processes in water splitting for hydrogen production. researchgate.netmdpi.comnih.govmdpi.com Studies are also exploring its potential as a catalyst for CO₂ reduction. bio-conferences.org The development of Cu₃P hybrid nanomaterials has demonstrated the ability to activate dioxygen in ambient aqueous conditions for advanced oxidation processes, useful for degrading organic pollutants. rsc.org
Academic Context and Research Trajectories
The academic focus on this compound has largely revolved around nanostructuring and the creation of composite materials to enhance its intrinsic properties. Researchers are actively synthesizing various forms of Cu₃P, including nanocubes, nanowires, nanosheets, nanotube arrays, and nanobushes, to increase surface area and active sites for catalytic and electrochemical applications. acs.orgnih.govresearchgate.netcityu.edu.hk A pioneering study highlighted that Cu₃P nanowire arrays could serve as a highly efficient electrocatalyst for the HER, achieving a current density of 10 mA/cm² at a low overpotential. researchgate.net
A significant research trajectory involves integrating Cu₃P with conductive carbonaceous materials like graphene and acetylene (B1199291) black. frontiersin.orgrsc.org These heterostructures, such as three-dimensional graphene-decorated copper phosphide (Cu₃P@3DG), exhibit substantially improved electrochemical performance, including enhanced specific capacitance and cycling stability in supercapacitors. frontiersin.orgscilit.com For instance, a Cu₃P@3DG nanohybrid showed a specific capacitance nearly four times higher than that of bare Cu₃P. frontiersin.orgscilit.com
Research Findings on this compound Performance
The following tables summarize key performance metrics of this compound in various energy storage and catalytic applications as reported in recent scientific literature.
Table 1: Electrochemical Performance of Cu₃P in Supercapacitors
| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Capacitance Retention | Cycle Life |
|---|---|---|---|---|
| Cu₃P@3DG Nanohybrid | 849.81 | 1.28 | 95% | 3,000 cycles |
| Cu₃P@3DG//AC Asymmetric Supercapacitor | 109 (from CV), 60 (from GCD) | - | 82.5% | 5,500 cycles |
| Cu₃P Nanotube (NT) Asymmetric Supercapacitor | - | - | >81.9% | 5,000 cycles |
Data sourced from Frontiers in Chemistry and ACS Sustainable Chemistry & Engineering. frontiersin.orgacs.org
Table 2: Performance of Cu₃P as a Battery Electrode
| Battery Type | Electrode | Initial Charge Capacity | Initial Discharge Capacity | Current Density (mA g⁻¹) |
|---|---|---|---|---|
| Aluminum-Ion Battery | Cu₃P Cathode | 139.1 mA h g⁻¹ | 73.8 mA h g⁻¹ | 50 |
| Aluminum-Ion Battery | Cu₃P/C Composite Cathode | - | - | 50 |
Data sourced from a Royal Society of Chemistry publication. rsc.orgrsc.org
Table 3: Electrocatalytic Activity of Cu₃P for Hydrogen Evolution Reaction (HER)
| Catalyst | Medium | Overpotential for 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) |
|---|---|---|---|
| Cu₃P Nanobush (NB) | Acidic (0.5 M H₂SO₄) | 120 mV | 72 mV dec⁻¹ |
| Cu₃P Nanobush (NB) | Basic | 252 mV | - |
| Cu₃P Nanoparticles (NPs) | - | 447 mV | 132 mV dec⁻¹ |
| Cu₃P Nanowire Arrays | - | 143 mV | - |
Data sourced from various research articles. researchgate.netnih.govresearchgate.net
Compound Identification
Structure
2D Structure
Properties
IUPAC Name |
tricopper;phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cu.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRHYYIGFXMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894785 | |
| Record name | Copper phosphide | |
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Molecular Weight |
252.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-57-7, 12134-35-9, 12643-19-5 | |
| Record name | Copper phosphide (Cu3P) | |
| Source | ChemIDplus | |
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| Record name | Copper phosphide, containing more than 15 per cent by weight of phosphorus | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide (Cu3P) | |
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| Record name | Copper phosphide | |
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| Record name | Tricopper phosphide | |
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| Record name | Copper fosfide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Nanostructure Engineering of Tricopper Phosphide
Solution-Based Synthesis Approaches
Solution-based methods offer a versatile and often low-cost route to produce a variety of Cu₃P nanostructures. These techniques allow for fine-tuning of reaction parameters to engineer the desired material properties.
Hydrothermal and solvothermal synthesis are widely employed methods for crystallizing substances from high-temperature aqueous or non-aqueous solutions under high vapor pressure. These techniques are effective for producing well-defined nanostructures and composites of tricopper phosphide (B1233454).
A common approach involves the reaction of a copper source, such as copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with a phosphorus source, like yellow or red phosphorus, in a suitable solvent system within a sealed autoclave. researchgate.net For instance, hollow spherical Cu₃P nanopowders have been synthesized in a mixed solvent of glycol, ethanol, and water at temperatures ranging from 140–180 °C for 12 hours. researchgate.net The choice of solvent is critical; for example, different microstructures of nickel phosphide, a related metal phosphide, were obtained using ethanol, water, or ethylene (B1197577) glycol, highlighting the influence of solvent polarity on the final morphology.
Solvothermal methods have also been successful in producing polycrystalline Cu₃P under various conditions. Reactions between red phosphorus and different copper sources (copper metal, copper(I) iodide, copper(I) chloride, and copper(II) chloride) in water at 150–200°C for 1–2 days have yielded Cu₃P. researchgate.net Furthermore, bimetallic phosphide nanoparticles, such as copper-doped tin phosphide (Sn₄P₃), have been synthesized via a one-step solvothermal approach, demonstrating the method's utility in creating complex composite materials. rsc.org
Table 1: Examples of Hydrothermal/Solvothermal Synthesis of Tricopper Phosphide and Related Materials
| Material | Synthesis Method | Precursors | Solvent | Temperature | Morphology | Reference |
|---|---|---|---|---|---|---|
| Cu₃P | Solvothermal | CuSO₄·5H₂O, Yellow Phosphorus | Glycol, Ethanol, Water | 140–180 °C | Hollow Spheres | researchgate.net |
| Cu₃P | Solvothermal | Copper sources, Red Phosphorus | Water | 150–200 °C | Polycrystalline | researchgate.net |
| SnCuP/PC | Solvothermal | Not specified | Not specified | Not specified | Nanoparticles in porous carbon | rsc.org |
The decomposition of molecular precursors is another effective strategy for synthesizing Cu₃P nanoparticles. This method involves heating a precursor complex containing both copper and phosphorus, or separate precursors in a high-boiling point solvent, leading to their decomposition and the subsequent nucleation and growth of nanoparticles.
For example, highly dispersed Cu₃P nanoparticles have been produced by the pyrolysis of a copper-based metal-organic framework (Cu-MOF-NH₂) in a low phosphorus atmosphere. rsc.org This approach leverages the uniform distribution of metal centers within the MOF structure to yield well-dispersed nanoparticles. Another route involves the solvothermal decomposition of precursors, where facile synthesis of Cu₃P nanoparticles with sizes ranging from 30 to 80 nm has been achieved. researchgate.net
The decomposition of organometallic precursors is a common theme in the synthesis of various nanomaterials. For instance, thermal decomposition studies of acetylacetonate (B107027) precursors show that Cu(acac)₂ decomposes at around 200 °C. nih.gov This principle is applied in techniques like spray pyrolysis, where vaporized precursors decompose upon reaching a heated substrate to form the desired material. nih.gov
Mechanochemical synthesis is a solvent-free or low-solvent method that uses mechanical energy, typically through ball milling, to induce chemical reactions and structural changes. The "wet" variation involves the addition of a small amount of liquid to facilitate the reaction.
This technique has been successfully used to prepare Cu₃P powders. researchgate.net The process involves the high-energy milling of copper and phosphorus-containing reactants. The intense mechanical forces generated during milling lead to repeated fracturing and welding of powder particles, creating fresh surfaces and promoting solid-state reactions at ambient temperatures. This method is advantageous for its simplicity, scalability, and potential for producing materials with unique properties due to the high degree of defects that can be introduced. Studies on other materials, like copper-substituted hydroxyapatite, have shown that mechanochemical treatment can effectively induce the formation of the desired product from the initial reagents. mdpi.com
The hot-injection method is a widely recognized technique for producing monodisperse nanocrystals. nih.govfudan.edu.cn The process involves the rapid injection of a cool solution of precursors into a hot, vigorously stirred solvent containing stabilizing ligands. nih.gov This action causes a burst of nucleation, separating it from the subsequent growth phase, which is a key factor in achieving a narrow size distribution. nih.gov
The synthesis temperature, precursor concentration, and choice of capping ligands are critical parameters that determine the final size, shape, and properties of the nanocrystals. set-science.com While specific reports on the hot-injection synthesis of Cu₃P are less common than for other materials like cadmium selenide (B1212193) or iron oxide nanoparticles, the principles are broadly applicable. nih.govset-science.com The technique allows for precise control over nanocrystal growth by manipulating the reaction kinetics. For instance, a rapid injection promotes fast nucleation and can lead to specific particle morphologies. nih.gov This method has been used to synthesize various metal phosphide nanoparticles, such as Ni₂P, by decomposing a complex in a high-boiling point solvent at high temperatures.
Table 2: Key Parameters in Hot-Injection Synthesis
| Parameter | Influence on Nanocrystal Growth | Reference |
|---|---|---|
| Injection Rate | A rapid injection leads to a high level of supersaturation, promoting burst nucleation. | nih.gov |
| Temperature | Affects precursor decomposition rates, nucleation, and growth kinetics, influencing final particle size and shape. | nih.gov |
| Precursors | The choice and reactivity of precursors determine the composition of the resulting nanocrystals. | set-science.com |
| Capping Ligands/Solvent | Stabilize growing nanocrystals, prevent aggregation, and can influence the final morphology. | set-science.com |
Gas-Phase Deposition Techniques
Gas-phase deposition involves the reaction of volatile precursors in the gas phase to form a solid material on a substrate. This category of techniques is particularly useful for creating high-purity thin films and complex, ordered architectures directly on a substrate.
Chemical Vapor Deposition (CVD) is a powerful technique for fabricating high-quality thin films and nanostructures of this compound. In a typical CVD process for Cu₃P, a copper-containing substrate (like copper foil) or a volatile copper precursor is exposed to a phosphorus-containing gas (e.g., from the vaporization of red phosphorus) at elevated temperatures. researchgate.netmdpi.com
Researchers have successfully synthesized hexagonal Cu₃P platelets and nanofilms using CVD. researchgate.netmdpi.comresearchgate.net For example, p-type cuprous phosphide nanofilms with thicknesses ranging from 4 to 10 nm have been prepared by reacting copper foil with red phosphorus vapor. mdpi.com The process allows for the growth of nanoarchitectures directly on conductive substrates, which can be advantageous for applications in electronics and energy storage. researchgate.net For instance, Cu₃P nanosheets have been epitaxially grown on copper foil, and Cu₃P nanotube arrays have been synthesized through a process involving phosphidation of a copper oxide precursor. researchgate.netacs.org
Metal-Organic Chemical Vapor Deposition in Multicomponent Nanoparticle Synthesis
Metal-Organic Chemical Vapor Deposition (MOCVD) stands out as a sophisticated gas-phase synthesis technique for creating complex, multicomponent nanoparticles involving this compound. This method provides a high degree of control over the final product's composition and morphology by carefully managing the introduction of metal-organic precursors.
A notable application of MOCVD is in the synthesis of Ag-Cu₃P-GaP multicomponent nanoparticles, which was studied in situ using an environmental transmission electron microscope (TEM) with an integrated MOCVD system. acs.org In this process, the synthesis begins with bimetallic Ag-Cu nanoparticles. acs.orgacs.orgnih.gov These seed particles are heated, typically to around 350-420°C, and exposed to a phosphorus-containing precursor gas like phosphine (B1218219) (PH₃). acs.orgacs.org This exposure initiates a selective chemical reaction, converting the copper phase into this compound (Cu₃P) to form Ag-Cu₃P heterostructures. acs.orgacs.orgnih.gov
Following the formation of the Ag-Cu₃P nanoparticles, further complexity can be introduced. For instance, by supplying gallium (Ga) and additional phosphorus (P) precursors into the MOCVD system, gallium phosphide (GaP) can be nucleated and grown on the Cu₃P phase. acs.org Detailed microscopic analysis revealed that the GaP nucleation begins at the surface of the Cu₃P phase through a topotactic reaction. acs.org The growth process involves the counter-diffusion of Cu⁺ and Ga³⁺ cations, with the silver (Ag) phase acting as a transport medium for both copper and gallium atoms. acs.org This MOCVD approach enables the precise engineering of interfaces and the formation of advanced multicomponent nanostructures. acs.org
Chemical vapor deposition (CVD) has also been successfully employed to prepare Cu₃P nanofilms. mdpi.com In a typical setup, sodium hypophosphite is decomposed at high temperatures to generate phosphine gas, which then reacts with a copper source. mdpi.com The resulting solid Cu₃P is vaporized and subsequently deposited onto a cooler substrate, such as a silicon wafer with a SiO₂ layer, forming a nanofilm. mdpi.com
Solid-State Synthesis Methods
Solid-state reactions represent a more traditional, yet effective, route for synthesizing this compound materials. These methods typically involve the direct reaction of solid precursors at elevated temperatures and include techniques like ball-milling and ceramic methods.
Ball-Milling and Ceramic Methods for this compound Materials
The ceramic method is a common technique for preparing a wide range of solid materials, including metal phosphides. researchgate.net The process generally involves grinding together powders of the constituent elements or their compounds (e.g., oxides, carbonates) and then heating the mixture to high temperatures to induce a reaction. researchgate.net For this compound, this could involve reacting copper or a copper compound with a phosphorus source. While effective, achieving compositional homogeneity can sometimes be a challenge with this technique. researchgate.net
Mechanochemical synthesis, particularly through ball-milling, offers an alternative solid-state route. This method uses the kinetic energy from grinding media in a ball mill to induce chemical reactions. fiu.eduresearchgate.net It has been used to synthesize various metal phosphides, sometimes resulting in amorphous alloys or mixtures of crystalline phosphides depending on the milling intensity. researchgate.net While some metal phosphides like CuP₂ can be synthesized via ball-milling, Cu₃P is more commonly obtained through other routes like wet-chemical synthesis. mdpi.com The high collision energy in a ball mill can sometimes lead to localized melting of reactants, which may facilitate the reaction. wikipedia.org
Controlled Phosphidation Strategies for this compound
Controlled phosphidation involves the conversion of a copper or copper compound precursor into this compound by reacting it with a phosphorus source under controlled conditions. This strategy is highly versatile for engineering specific nanostructures like nanoarrays and nanocubes.
Low-Temperature Phosphidation for Nanoarrays and Nanocubes
Low-temperature phosphidation has proven to be a highly effective strategy for synthesizing well-defined Cu₃P nanostructures directly onto substrates. One prominent example is the creation of self-supported Cu/Cu₃P nanoarrays. mdpi.commdpi.com This process typically starts with a Cu/CuO nanoarray precursor grown on a copper substrate. mdpi.commdpi.com The precursor is then subjected to a phosphidation process at relatively low temperatures (e.g., 260-310°C) in the presence of a phosphorus source like red phosphorus. mdpi.com The phosphating temperature and time are critical parameters that significantly influence the morphology of the final Cu₃P nanoarrays. mdpi.com The resulting nanoarray architecture provides a large surface area with abundant active sites. mdpi.com
Similarly, Cu₃P nanocubes have been synthesized using a facile two-step strategy that concludes with a low-temperature phosphidation process. rsc.orgresearchgate.net The first step involves a solution-based method to create a precursor, which is then converted to Cu₃P nanocubes via phosphidation. rsc.orgresearchgate.net These nanocubes can have an average size of around 198 nm and often exhibit a hollow interior with thin cubic shells. rsc.orgresearchgate.net
| Nanostructure | Precursor | Phosphidation Temperature | Key Findings | Source |
|---|---|---|---|---|
| Cu/Cu₃P Nanoarrays | Cu/CuO nanoarrays on Cu nanosheets | 260-310°C | Morphology is highly dependent on temperature; nanoarray structure exposes more active sites. | mdpi.commdpi.com |
| Cu₃P Nanocubes | Solution-based precursor | Low temperature (not specified) | Produces hollow nanocubes with an average size of ~198 nm and thin shells. | rsc.orgresearchgate.net |
Selective Phosphidation for Reduced this compound Nanowires
Selective phosphidation is a more refined strategy that involves the targeted conversion of one component in a multicomponent system to a phosphide, while leaving other components unchanged. This approach has been demonstrated in the synthesis of CoP-CeO₂ hybrids, where Co₃O₄ is selectively phosphidated to CoP in the presence of CeO₂. rsc.org This concept can be applied to create complex Cu₃P-based materials.
The fabrication of Cu₃P nanowire arrays has been achieved through a low-temperature phosphidation reaction. acs.org In this method, a precursor such as copper(II) hydroxide (B78521) (Cu(OH)₂) nanowire arrays grown on porous copper foam is converted into Cu₃P nanowire arrays. acs.org Another approach involves a one-step phosphorization process where a copper mesh is heated with red phosphorus under an argon gas flow at temperatures around 450°C to form nanobushes composed of uniform nanowires. acs.org The temperature is a crucial factor, as lower temperatures (e.g., 420°C) result in sparse nanowires, while higher temperatures (e.g., 550-650°C) can lead to agglomeration. acs.org
Fabrication of this compound Heterostructures and Composites
Integrating this compound with other materials to form heterostructures and composites is a key strategy for enhancing its properties and creating multifunctional materials. These materials combine the characteristics of Cu₃P with those of other components, such as oxides, carbon materials, or other metal phosphides.
A variety of Cu₃P heterostructures have been developed, including:
p-Cu₃P/n-Cu₂O Heterostructures: These have been fabricated on copper foil for photoelectrochemical applications. The process involves simple electro-oxidation followed by phosphidation to create a p-n heterojunction, which demonstrates efficient charge separation. researchgate.net
Cu₃P@3DG Composites: Hexagonal Cu₃P platelets have been integrated with highly conducting three-dimensional graphene (3DG) using chemical vapor deposition. frontiersin.org The resulting nanohybrid exhibits significantly enhanced specific capacitance compared to bare Cu₃P platelets, making it a promising material for supercapacitors. frontiersin.org
Cu₃P/P Hybrid Nanomaterials: These hybrids have been synthesized via a one-pot method using sodium phosphathynolate as the phosphorus source. rsc.org
FeCoCuP Nanocomposites: Three-dimensional hierarchical structures of iron-doped cobalt copper phosphide have been synthesized using a hydrothermal method followed by phosphorization. researchgate.net
Self-Assembled Copper Oxide/Tricopper Phosphide Heterostructures: These micro-nanoarrays have been developed as high-energy electrodes for supercapacitors. kecs.or.kr
Ordered Cu₃P Nanorod Arrays: A solution-free dry strategy has been used to grow self-assembled ordered Cu₃P nanorod arrays on copper foam, which serve as a stable positive electrode for hybrid supercapacitors. researchgate.netacs.org
This compound/Carbon Hybrid Materials
The integration of this compound with carbonaceous materials is a widely explored strategy to enhance electrical conductivity and provide structural support. Various synthetic approaches have been developed to create these hybrid materials, ranging from in-situ growth to multi-step assembly processes.
One prominent method involves a "heating-up" synthesis to produce monodispersed Cu₃P nanocrystals embedded within a three-dimensional (3D) nitrogen-doped reduced graphene oxide (N-RGO) matrix. rsc.org This technique offers a straightforward, cost-effective, and scalable route using stable and relatively low-toxicity precursors. rsc.org The resulting nanocomposites feature Cu₃P nanocrystals, with an average size of 25–40 nm, uniformly wrapped within the porous N-RGO structure, which boasts a high BET surface area of 405.71 m² g⁻¹. rsc.org
Another approach utilizes chemical vapor deposition (CVD) to synthesize hexagonal Cu₃P platelets, which are then integrated with a highly conducting 3D graphene (3DG) network. frontiersin.orgresearchgate.net This one-step CVD process can be performed at optimized temperatures to yield high-quality hexagonal Cu₃P. frontiersin.org The subsequent formation of a nanohybrid with a 3DG matrix on a graphite (B72142) substrate results in a material with significantly enhanced electrochemical properties. frontiersin.orgresearchgate.net
A facile and environmentally friendly epitaxial growth strategy employs a phosphorus-containing resin as a precursor to form a self-assembled 3D superstructure of carbon-wrapped, single-crystalline Cu₃P porous nanosheets (Cu₃P@C). doi.org This method allows for the simultaneous formation and carbon coating of the Cu₃P nanosheets. doi.org Furthermore, reacting copper(II) acetylacetonate (Cu(acac)₂) with triphenylphosphine (B44618) (PPh₃) in a vacuum-sealed quartz tube provides another route to synthesize Cu₃P@C hybrids, where the organometallic precursor serves as both the copper and carbon source. researchgate.net
| Synthetic Method | Precursors | Carbon Source | Resulting Morphology | Key Findings | Reference |
| Heating-up Synthesis | Copper and phosphorus precursors | Nitrogen-doped reduced graphene oxide (N-RGO) | Monodispersed Cu₃P nanocrystals (25-40 nm) in 3D N-RGO matrix | High BET surface area (405.71 m² g⁻¹), uniform dispersion of nanocrystals. | rsc.org |
| Chemical Vapor Deposition (CVD) | Red phosphorus, Copper foil | 3D Graphene (3DG) | Hexagonal Cu₃P platelets integrated with 3DG | One-step process, forms high-quality hexagonal Cu₃P. frontiersin.org | frontiersin.orgresearchgate.net |
| Epitaxial Growth | Phosphorus-containing resin, Copper foam | Phosphorus-containing resin | Self-assembled 3D superstructure of carbon-wrapped, single-crystalline porous Cu₃P nanosheets | Facile and environmentally friendly method. | doi.org |
| Thermal Decomposition | Copper(II) acetylacetonate (Cu(acac)₂), Triphenylphosphine (PPh₃) | Copper(II) acetylacetonate | Cu₃P nanoparticles decorated with carbon | In-situ carbon decoration from the organometallic precursor. | researchgate.net |
This compound/Metal Oxide Composites
Combining this compound with metal oxides creates heterojunctions that can facilitate charge separation and transfer, which is beneficial for photocatalytic and electronic applications. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these composites.
S-scheme Cu₃P/TiO₂ heterojunction composites have been successfully synthesized using a simple and efficient microwave hydrothermal method. researchgate.net This approach allows for the formation of an internal electric field and energy band bending at the interface of Cu₃P and TiO₂, which significantly improves charge carrier separation. researchgate.net A similar Z-scheme Cu₃P/TiO₂ photocatalyst can be fabricated through a simple hydrothermal method using red phosphorus as the phosphorus source, which also enhances charge separation efficiency. bohrium.com
Cu₃P/SnO₂ composites have been prepared through a combination of hydrothermal synthesis and a partial annealing method. co99.netresearchgate.net This synthesis allows for varying the loading of Cu₃P as a cocatalyst with the SnO₂ semiconductor to optimize the photocatalytic activity of the resulting heterostructure. co99.net
| Composite Material | Synthetic Method | Precursors | Key Features | Reference |
| Cu₃P/TiO₂ | Microwave Hydrothermal | Cu and P precursors, TiO₂ | S-scheme heterojunction, enhanced charge separation. | researchgate.net |
| Cu₃P/TiO₂ | Hydrothermal | Red phosphorus, Cu salt, TiO₂ | Z-scheme heterojunction, improved charge carrier separation. | bohrium.com |
| Cu₃P/SnO₂ | Hydrothermal & Partial Annealing | Cu and P precursors, SnO₂ | Heterogeneous photocatalyst with tunable Cu₃P loading. | co99.netresearchgate.net |
Hybrid Nanowire and Nanoarray Architectures
The fabrication of this compound in the form of nanowires and nanoarrays directly on conductive substrates is advantageous for applications such as electrocatalysis and energy storage, as it provides a large surface area and direct electrical pathways.
A common approach for synthesizing Cu₃P nanowires on copper foam involves a two-step process. rsc.orgrsc.org Initially, a precursor of copper(II) hydroxide (Cu(OH)₂) nanowires is grown on the copper foam through electrochemical anodic oxidation in a potassium hydroxide solution. rsc.org This is followed by a low-temperature phosphorization step in a nitrogen atmosphere to convert the Cu(OH)₂ nanowires into Cu₃P nanowires. rsc.orgrsc.org A similar method utilizes a chemical bath growth to form the initial Cu(OH)₂ nanowires on the copper foam before the phosphating treatment. mdpi.com
Self-supported Cu₂S-Cu₃P nanowire arrays can also be fabricated on commercial copper foam. This involves a liquid-solid reaction followed by a low-temperature phosphatation process. researchgate.net The resulting nanowire arrays have a dense structure with sulfur and phosphorus uniformly distributed on the surface. researchgate.net
| Architecture | Substrate | Synthetic Method | Precursor | Key Characteristics | Reference |
| Cu₃P Nanowires | Copper Foam | Electrochemical Anodic Oxidation & Phosphorization | In-situ grown Cu(OH)₂ nanowires | Self-supported, high surface area, direct electrical contact. | rsc.orgrsc.org |
| Cu₃P Nanowires | Copper Foam | Chemical Bath Growth & Phosphating | Cu(OH)₂ nanowires | Uniform nanowire formation on the substrate. | mdpi.com |
| Cu₂S-Cu₃P Nanowire Arrays | Copper Foam | Liquid-Solid Reaction & Phosphatation | Not specified | Dense nanowire structure with uniform S and P distribution. | researchgate.net |
Multicomponent Metal-Phosphide Nanoparticle Systems
Introducing a second or third metal into the copper phosphide structure can create synergistic effects that enhance catalytic activity and stability. The synthesis of these multicomponent systems requires precise control over the stoichiometry and phase of the resulting nanoparticles.
A versatile, low-temperature solution-synthesis route has been developed to create ternary Ni₂₋ₓMₓP nanoparticles (where M can be Cu). nrel.govacs.org This method begins with the formation of amorphous Ni-P nanoparticles, which then serve as a precursor to facilitate the incorporation of a second metal, allowing for the formation of alloyed nanoparticles while retaining the parent structure. nrel.gov
A one-pot, in-situ solvothermal approach has been used to synthesize Cu₃P-Ni₂P/g-C₃N₄ composites. bohrium.com In this method, copper and nickel salts are reacted with red phosphorus in the presence of g-C₃N₄ nanosheets, leading to the simultaneous formation of both metal phosphides on the carbon nitride support. bohrium.com
Furthermore, the synthesis of bimetallic phosphides of Cu-Fe, Cu-Ni, and Cu-Co has been explored through cation-exchange reactions starting with Cu₃₋ₓP. wayne.edu Preliminary results suggest that treating Cu₃₋ₓP with Fe³⁺ can lead to the formation of a crystalline product with a compressed lattice, indicating the incorporation of iron into the structure. wayne.edu
| System | Synthetic Method | Precursors | Key Features | Reference |
| Ternary Ni₂₋ₓCuₓP Nanoparticles | Low-temperature Solution Synthesis | Ni(CO)₂(PPh₃)₂, Cu precursor | Controlled composition while retaining the parent Ni₂P structure. | nrel.govacs.org |
| Cu₃P-Ni₂P/g-C₃N₄ Composites | One-pot Solvothermal | CuSO₄·5H₂O, NiCl₂·6H₂O, Red phosphorus, g-C₃N₄ | In-situ growth of bimetallic phosphides on a g-C₃N₄ support. | bohrium.com |
| Bimetallic Cu-M-P (M=Fe, Ni, Co) | Cation Exchange | Cu₃₋ₓP, Fe³⁺/Ni²⁺/Co²⁺ salts | Potential for creating new bimetallic phosphide materials. | wayne.edu |
Structural Elucidation and Defect Chemistry of Tricopper Phosphide
Crystalline Structure Analysis
Tricopper phosphide (B1233454) (Cu₃P) crystallizes in the hexagonal crystal system, a classification characterized by a single six-fold rotation axis. wikipedia.org Its specific crystal structure belongs to the P6₃cm space group, which is number 185 in the International Union of Crystallography classification. materialsproject.orgunhas.ac.id This space group designation indicates a six-fold screw rotation axis parallel to the c-axis, a mirror plane, and a glide plane. wikipedia.org The crystal structure of Cu₃P is a well-established form of copper phosphide. researchgate.net Within this structure, there are multiple inequivalent copper (Cu¹⁺) sites. materialsproject.org The phosphorus atoms are coordinated by eight copper atoms, while copper atoms are bonded in geometries including 2-coordinate, trigonal planar, and distorted trigonal non-coplanar arrangements with phosphorus atoms. materialsproject.org
The unit cell of a crystal in the hexagonal family is conventionally described as a right rhombic prism defined by two equal axes (a and b) at an included angle of 120°, and a third axis (c) of a potentially different length that is perpendicular to the basal plane. wikipedia.org For tricopper phosphide, research has identified specific lattice parameters, although slight variations exist across different studies. One analysis reports the lattice constants as a = 6.958 Å, b = 6.958 Å, and c = 7.178 Å. researchgate.net Another detailed crystallographic study provides the parameters a = 6.90 Å, b = 6.90 Å, and c = 7.14 Å, with angles α = 90.00°, β = 90.00°, and γ = 120.00°, resulting in a unit cell volume of 294.03 ų. materialsproject.org
Lattice Parameters of this compound (Cu₃P)
| Parameter | Value (Source 1) materialsproject.org | Value (Source 2) researchgate.net |
|---|---|---|
| a | 6.90 Å | 6.958 Å |
| b | 6.90 Å | 6.958 Å |
| c | 7.14 Å | 7.178 Å |
| α | 90.00° | - |
| β | 90.00° | - |
| γ | 120.00° | - |
| Volume | 294.03 ų | - |
Microstructural Architectures and Morphological Control
The synthesis of this compound nanocubes with unique hollow structures has been achieved through facile, multi-step strategies. rsc.org One effective method involves an initial solution-based synthesis followed by a low-temperature phosphidation process. rsc.org This approach yields Cu₃P nanocubes with an average size of approximately 198 nm. rsc.org Characterization reveals a three-dimensional cubic architecture featuring hollow interiors and thin cubic shells. rsc.org The development of these hollow nanocubes is significant as the unique structure provides more active sites for various applications. rsc.org Another facile synthesis method for producing copper phosphide hollow nanocubes has also been reported, highlighting the growing interest in these structured nanomaterials. researchgate.net
Significant research has been directed towards the development of ordered this compound nanostructures, including nanoarrays and nanosheets. A solution-free dry strategy has been successfully developed for the growth of self-assembled, ordered Cu₃P nanorod arrays directly on substrates like copper foam. researchgate.netresearchgate.net These arrays consist of vertically aligned nanorods, creating a high-surface-area architecture. researchgate.net In addition to arrays, the synthesis of crystalline Cu₃P nanosheets on conductive substrates such as nickel foam has been reported. americanelements.com These nanosheets represent a two-dimensional morphology of the material, which can be beneficial for applications requiring high surface exposure. americanelements.com
The fabrication of one-dimensional this compound nanostructures, such as nanowires and nanorods, has been a key area of focus. A solution-free, self-assembled growth method is a notable technique for producing ordered Cu₃P nanorod arrays. researchgate.net These nanorods, which can be considered a form of nanowire, are synthesized directly onto a conductive foam substrate. researchgate.net This direct growth method provides a robust, binder-free electrode material. researchgate.net While various shapes of nanomaterials are actively being researched, the development of hexagonal platelets has been demonstrated for other metal compounds like Ni(OH)₂, suggesting potential fabrication pathways that could be adapted for other materials. researchgate.net
Investigations into this compound Nanocages
This compound (Cu₃P) nanocages are a subject of research interest, particularly for their potential applications in catalysis. These hollow structures offer a high surface-to-volume ratio, which is advantageous for catalytic processes. Studies have focused on understanding their morphological, structural, and elemental characteristics to optimize their performance, for instance, in CO₂ reduction. bio-conferences.org
A comprehensive analysis of Cu₃P nanocages with an average size of 15 nm has been conducted using advanced microscopy techniques. bio-conferences.org This involved combining 3D morphological data from electron tomography with compositional analysis from energy-dispersive X-ray spectroscopy (EDX) and local chemical state information from electron energy loss spectroscopy (EELS). Such detailed characterization is crucial for establishing structure-property relationships and guiding the rational design of these nanocatalysts for improved efficiency. bio-conferences.orgresearchgate.net The synthesis of hollow Cu₃P nanocubes has also been reported, demonstrating excellent electrocatalytic activity for the hydrogen evolution reaction (HER) in acidic media, attributed to the high number of active sites provided by the hollow structure. rsc.org
Influence of Particle Size and Crystallinity on this compound Performance
The performance of this compound is significantly affected by its particle size and degree of crystallinity. These physical characteristics are crucial in determining the material's electrochemical and catalytic activities. frontiersin.org
Particle Size: The size of Cu₃P nanoparticles influences their catalytic and electrochemical behavior. For instance, in the electrocatalytic reduction of CO₂, the morphology and particle size of Cu₃P can be a deactivation pathway for the catalyst. acs.orgnih.gov Solution-based synthesis methods allow for the production of uniform and size-controlled Cu₃P nanocrystals, with particle diameters ranging from approximately 6.7 nm to 20.8 nm depending on the reaction temperature. researchgate.net In some syntheses, controlling reaction parameters like time and temperature is critical to prevent significant aggregation and to obtain well-dispersed, phase-pure nanoparticles in the 9-11 nm range, which are suitable for electrocatalytic studies. researchgate.netacs.org Smaller particle sizes generally provide a higher surface area, which can enhance catalytic activity by maximizing the utilization of active sites. gxnu.edu.cnresearchgate.net
Crystallinity: The degree of crystallinity is another key factor governing the properties of Cu₃P. Higher reaction temperatures during synthesis typically lead to materials with higher crystallinity. rsc.orgmdpi.com For example, annealing Cu₃P improves its crystal quality, which in turn enhances its photoluminescence properties. rsc.org Conversely, lower reaction temperatures can result in lower crystallinity, as indicated by broader peaks in X-ray diffraction (XRD) patterns. mdpi.com The electrochemical performance can be markedly influenced by crystallinity; for some applications, a higher degree of crystallinity is desirable as it can enhance catalytic activity. researchgate.net However, the relationship is complex, and in some cases, amorphous or less crystalline materials may exhibit superior performance. frontiersin.org For instance, the transformation of the catalyst's crystalline phase is a potential deactivation pathway in electrocatalysis. acs.orgnih.gov
| Parameter Varied | Observation | Resulting Characteristic | Reference |
|---|---|---|---|
| Reaction Temperature | Increased from 200°C to 300°C | Average particle diameter grew from 3.8 nm to 15.0 nm | cambridge.org |
| Reaction Temperature | Increased from 300°C to 700°C (annealing) | Improved crystalline quality and enhanced photoluminescence | rsc.org |
| Reaction Temperature | Lower temperature (250°C) | Lower crystallinity observed | mdpi.com |
| Reaction Time | Longer reaction times (> 1 hr) | Poor dispersibility and aggregation | acs.orgnih.gov |
Defect Structures and Non-Stoichiometry in this compound
Copper Vacancies (Cu₃₋ₓP) and Substoichiometry
This compound is intrinsically a non-stoichiometric compound, more accurately represented by the formula Cu₃₋ₓP. This copper deficiency is a result of the thermodynamic favorability of copper vacancies within its crystal lattice. acs.orgresearchgate.net Density functional theory (DFT) calculations have confirmed that the formation energy for copper vacancies at certain crystallographic sites (specifically the 6(c) positions) is negative, indicating they are thermodynamically stable. acs.orgresearchgate.net
The presence of these copper vacancies is fundamental to many of Cu₃₋ₓP's properties. They act as native dopants, creating a high concentration of free hole carriers in the valence band, which imparts a p-type semimetallic character to the material. researchgate.netnrel.gov This high carrier concentration is also responsible for the localized surface plasmon resonance (LSPR) observed in Cu₃₋ₓP nanocrystals. acs.orgacs.org The substoichiometry, or the value of 'x' in Cu₃₋ₓP, can be significant, with experimental studies reporting a homogeneity range between approximately Cu₂.₃P and Cu₂.₉P. researchgate.net
Advanced techniques like scanning transmission electron microscopy (STEM) have enabled the direct quantification of these copper vacancies in individual nanocrystals. acs.orgwhiterose.ac.uk By comparing experimental image contrast with simulations, researchers have confirmed that vacancies are preferentially located at specific copper sites (Cu1 and Cu2), leading to compositions such as Cu₂.₇₅P. whiterose.ac.uk The concentration of these vacancies, and thus the material's properties, can be modulated through synthesis conditions or post-synthetic redox treatments. researchgate.netacs.org This high tolerance for cation vacancies occurs without major structural reorganization of the crystal lattice. researchgate.netacs.org
Phosphorus Vacancies and Their Functional Implications
While copper vacancies are a well-established feature of this compound, research has also emerged on the role of phosphorus vacancies. The creation of phosphorus vacancies on the surface of Cu₃P nanosheets has been shown to generate highly active catalytic sites. rsc.org
In one study, a doped-oxygen-induced strategy was used to synthesize Cu₃P nanosheets rich in surface phosphorus vacancies. These vacancies were identified as the most likely active species for the electrochemical nitrogen reduction reaction (NRR). rsc.org The presence of these phosphorus vacancies significantly enhanced the catalytic performance, achieving a higher ammonia (B1221849) yield and Faradaic efficiency compared to pure Cu₃P. rsc.org Density functional theory (DFT) calculations supported these findings, indicating that the phosphorus vacancies lower the energy barrier for key steps in the catalytic cycle. rsc.org Specifically, N₂ is significantly adsorbed on the catalyst surface at the phosphorus vacancy sites, facilitating the subsequent hydrogenation steps. rsc.org This demonstrates that engineering anion vacancies, like phosphorus vacancies, is a promising strategy for designing efficient catalysts. rsc.org
Metastable Phases and Their Thermodynamic Stability
The copper-phosphorus (Cu-P) system contains several phases, and their thermodynamic stability dictates which structures are formed under different conditions. While CuP₂ is considered the most thermodynamically stable binary compound, Cu₃P is more commonly obtained in many wet-chemical syntheses, suggesting it has a lower kinetic barrier for formation. mdpi.com
Computational studies using density-functional theory (DFT) have explored the phase stability of the Cu-P system. These studies have identified novel metastable phases, such as a metallic Fm-3m–Cu₂P phase and a defect phase Cmc2₁–Cu₈P₃ (a form of Cu₃₋ₓP). acs.orgbham.ac.uk The Cmc2₁–Cu₈P₃ phase, for example, is predicted to be metastable, lying within 20 meV/atom of the thermodynamic convex hull over a temperature range of 0 to 600 K. acs.orgbham.ac.uk Thermodynamic evaluations based on Gibbs energy calculations help to construct phase diagrams that predict the stability of various copper phosphates and phosphides at different temperatures and pressures. iaea.orgsci-hub.se Such evaluations have shown, for example, that copper phosphates can be more stable than copper oxides in certain environments. iaea.orgsci-hub.se The formation of metastable phases is often a result of kinetically controlled processes where the system is trapped in a local energy minimum rather than reaching the global thermodynamic minimum. mpg.de
Structural Rearrangements and Phase Transformations in this compound Systems
This compound can undergo significant structural rearrangements and phase transformations, particularly during chemical reactions or thermal treatments. These dynamics have been observed in detail using in-situ transmission electron microscopy (TEM). nih.govacs.org
A notable example is the phosphidation of copper to form Cu₃P. When Ag-Cu nanoparticle heterostructures are exposed to phosphine (B1218219) (PH₃) at elevated temperatures (e.g., 350 °C), the Cu₃P phase nucleates and grows by consuming the copper phase. nih.govacs.org This Cu-to-Cu₃P phase transformation is a dynamic process involving the formation of specific Cu₃P facets. nih.gov Following the complete transformation, further structural rearrangements can occur, such as corner truncation of the faceted Cu₃P, as the nanoparticle heterostructure seeks a more energetically favorable configuration. nih.govacs.org
Temperature is a critical factor driving these transformations. For instance, Janus-like nanoparticles composed of Cu₃P and Cu domains undergo a dephosphorylation process when heated to 400-500°C in a vacuum, transforming into uniform, spherical copper monocrystals as phosphorus sublimates. tandfonline.com Studies have also identified reversible phase transitions in copper-deficient Cu₃₋ₓP at low temperatures, leading to the discovery of new low-temperature polymorphs. researchgate.netacs.org Furthermore, topochemical transformations, where the morphology of a template is preserved, have been used to synthesize single-crystal Cu₃P nanoribbons from crystalline red phosphorus nanoribbons, demonstrating how structural form can be maintained through a phase change. cityu.edu.hk These investigations highlight the dynamic nature of the Cu₃P crystal structure and its interfaces. nih.gov
Advanced Characterization Methodologies in Tricopper Phosphide Research
Diffraction and High-Resolution Imaging Techniques
X-ray diffraction (XRD) is a fundamental and widely used technique for identifying the crystalline phases and assessing the crystallinity of Cu₃P. malvernpanalytical.comncl.ac.ukforcetechnology.com The diffraction pattern of a crystalline material acts as a unique fingerprint, allowing for the identification of specific phases by comparing the experimental data to reference patterns from databases like the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD). ncl.ac.ukacs.orgnih.gov
In the study of Cu₃P, XRD is routinely employed to confirm the successful synthesis of the desired hexagonal phase (space group P6₃cm). nih.govcambridge.orgmdpi.com For instance, the analysis of XRD patterns can verify the formation of phase-pure Cu₃P, characterized by diffraction peaks that align with standard reference patterns such as JCPDS No. 02-1623 or PDF# 01-071-2261. nih.govcambridge.orgmdpi.com The absence of peaks corresponding to potential impurities like copper (Cu) or copper oxides (CuO, Cu₂O) indicates the high purity of the synthesized material. mdpi.comcsic.es Furthermore, XRD can be used to track the transformation of precursor materials, such as Cu/CuO nanoarrays, into Cu₃P, confirming the complete conversion of the initial oxides. mdpi.com
The crystallinity of Cu₃P is also evaluated through XRD analysis. Well-defined and sharp diffraction peaks are indicative of good crystallinity. researchhub.com Conversely, broad peaks can suggest the presence of nanocrystalline or amorphous material. acs.org Rietveld refinement of XRD data can provide more detailed structural information, including lattice parameters. For nanocrystalline Cu₃P, derived lattice parameters have been reported as a = 6.9106 Å and c = 7.0927 Å. cambridge.org
The table below summarizes representative XRD findings for Cu₃P from various studies.
| Sample Description | Key XRD Findings | Reference JCPDS/PDF Card | Reference |
| Nanocrystalline Cu₃P film | Confirmed hexagonal crystal structure. | PDF# 01-071-2261 | cambridge.org |
| Cu/Cu₃P nanoarrays | All diffraction peaks correspond to the hexagonal structure of Cu₃P. | JCPDS No. 02-1623 | mdpi.com |
| Cu₃P nanoparticles | Formation of hexagonal Cu₃P (P6₃cm) with no other crystalline phases observed. | PDF 01–071–2261 | nih.gov |
| Cu₃P from solid-state synthesis | Confirmed the obtained compound as Cu₃P with good crystallinity. | - | researchhub.com |
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for visualizing the morphology and atomic-level lattice structure of Cu₃P nanomaterials. ajol.inforesearchgate.net TEM provides direct imaging of the size, shape, and aggregation state of nanoparticles, while HRTEM allows for the observation of lattice fringes, which are the direct manifestation of the crystallographic planes.
Studies have utilized TEM to characterize a variety of Cu₃P nanostructures, including nanobushes, nanoparticles, nanoribbons, and hexagonal platelets. acs.orgresearchgate.netfrontiersin.orgcityu.edu.hk For example, TEM analysis has revealed that Cu₃P can form as hexagonal platelets, and the morphology is sensitive to the synthesis temperature. frontiersin.org The particle size distribution of Cu₃P nanoparticles can also be accurately determined from TEM images, with studies reporting average diameters ranging from a few nanometers to tens of nanometers. acs.orgcambridge.org
HRTEM provides deeper insights into the crystalline quality of Cu₃P. The observation of clear and continuous lattice fringes across a nanoparticle confirms its single-crystalline nature. The spacing between these fringes (d-spacing) can be measured and correlated with specific crystallographic planes of the hexagonal Cu₃P structure. For instance, lattice spacings of 0.20 nm, 0.31 nm, and 0.201 Å have been consistently indexed to the (300), (111), and (300) planes of Cu₃P, respectively. mdpi.comresearchgate.netmdpi.com Selected Area Electron Diffraction (SAED), often performed in conjunction with TEM, produces diffraction patterns that further confirm the polycrystalline or single-crystalline nature of the material. researchgate.netcityu.edu.hk
The following table presents a summary of morphological and structural data for Cu₃P obtained through TEM and HRTEM.
| Cu₃P Nanostructure | Morphology/Size | Observed Lattice Fringes (d-spacing) | Corresponding Crystalline Plane | Reference |
| Nanobush | Polycrystalline nanowires | 2.01 Å, 1.74 Å | (300), (220) | researchgate.net |
| Nanocrystals | 6.7 ± 1.5 nm to 20.8 ± 3.3 nm | - | - | cambridge.org |
| Nanoarrays | Nanoplates | 0.31 nm | (111) | mdpi.com |
| Nanoparticles | Spherical, ~7.2 nm | 0.20 nm | (300) | acs.orgmdpi.com |
| Nanoribbons | Width ~80 nm | 6.0 Å | (100) | cityu.edu.hk |
| Hexagonal Platelets | Hexagonal domains | - | - | frontiersin.org |
SEM has been employed to visualize a variety of Cu₃P morphologies, including continuous nanofilms, isolated nanosheets, and complex nanoarrays. mdpi.commdpi.com For instance, in the synthesis of Cu/Cu₃P nanoarrays, SEM images clearly show the transformation from Cu nanosheets to Cu/CuO nanoarrays and finally to the desired Cu/Cu₃P nanoarrays. mdpi.com The technique can also reveal the surface texture, such as the rough and fluffy surface of a support material on which Cu₃P is loaded. mdpi.com
Furthermore, SEM is used to assess the uniformity and coverage of Cu₃P films and coatings. mdpi.com It can identify features like the continuity of a film or the presence of individual, isolated structures at the film's edge. mdpi.com The effect of synthesis parameters, such as temperature, on the final morphology can also be effectively studied using SEM. For example, it has been shown that at lower temperatures, hexagonal Cu₃P platelets may not nucleate, while at higher temperatures, they can lose their distinct morphology and agglomerate. frontiersin.org
Scanning Transmission Electron Microscopy (STEM), particularly when coupled with a high-angle annular dark-field (HAADF) detector, is a high-resolution imaging technique that provides both structural and compositional information about Cu₃P nanostructures. HAADF-STEM imaging, often referred to as Z-contrast imaging, is highly sensitive to variations in atomic number, making it excellent for distinguishing between different elements within a sample.
HAADF-STEM has been used to confirm the hollow structure of Cu₃P-based composites and to visualize the uniform distribution of constituent elements. gxnu.edu.cn When combined with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), STEM can generate elemental maps, providing a visual representation of the spatial distribution of copper and phosphorus within the nanostructure. cityu.edu.hkgxnu.edu.cn This is crucial for verifying the formation of a homogeneous Cu₃P phase and for studying the composition at interfaces in heterostructures. cityu.edu.hkrsc.org
At very high resolutions, HAADF-STEM can be used to image the atomic arrangement at the surface of Cu₃P nanosheets. This allows for the direct identification of the exposed crystal facets, which is critical for understanding the material's catalytic and electronic properties. For example, high-resolution HAADF images have provided evidence for the exposure of the Cu₃P researchgate.net facet in nanosheets. rutgers.edu
Electron tomography is an advanced imaging technique that enables the three-dimensional (3D) reconstruction of nanostructures from a series of two-dimensional (2D) projection images taken at various tilt angles in a TEM. researchgate.neti2pc.es This method is particularly valuable for understanding the complex 3D morphology, internal structure, and spatial arrangement of features that cannot be fully appreciated from 2D projections alone. nih.gov
In the context of Cu₃P research, electron tomography has been utilized to gain a comprehensive understanding of the 3D morphology of Cu₃P nanocages. bio-conferences.org By combining 3D structural information with compositional data from techniques like EDS and EELS, a more complete picture of the nanocatalyst can be formed. bio-conferences.org This detailed 3D characterization is crucial for designing and optimizing the structure of Cu₃P for applications such as catalysis, where the surface area, porosity, and accessibility of active sites are paramount. bio-conferences.orgams.org.cn The development of advanced reconstruction algorithms and software has further enhanced the capability of electron tomography to resolve fine structural details, even correcting for issues like the "missing-wedge" artifact that can cause anisotropic resolution. eurekalert.org
In situ environmental transmission electron microscopy (ETEM) is a powerful technique that allows for the direct observation of dynamic processes at the nanoscale under controlled gaseous environments and temperatures. nih.gov This methodology provides unprecedented insights into reaction mechanisms, phase transformations, and structural rearrangements as they happen in real-time.
In the study of Cu₃P, ETEM has been instrumental in elucidating the synthesis mechanisms of complex heterostructures. For example, the chemical reaction between Ag-Cu nanoparticle heterostructures and phosphine (B1218219) (PH₃) gas to form Ag-Cu₃P has been observed directly inside an ETEM. acs.orgnih.gov These in situ studies revealed the dynamic processes of the Cu-Cu₃P phase transformation, including the nucleation of the Cu₃P phase and its growth by consuming the Cu phase. acs.orgacs.org
Furthermore, ETEM has been used to investigate the synthesis of more complex multicomponent nanoparticles, such as Ag-Cu₃P-GaP. nih.gov The observations showed that the GaP phase nucleated at the Cu₃P surface and grew via a topotactic reaction involving the counter-diffusion of cations. nih.gov Such dynamic information is crucial for understanding and controlling the synthesis of well-defined metal-semiconductor heterostructures with tailored interfaces for enhanced photocatalytic or electronic performance. acs.orgnih.gov The ability to capture high-frame-rate TEM movies of these processes provides a detailed, atomic-level understanding of the interface dynamics. nih.gov
Spectroscopic and Elemental Analysis Techniques
The comprehensive characterization of tricopper phosphide (B1233454) (Cu₃P) relies on a suite of advanced spectroscopic and elemental analysis techniques. These methods provide critical insights into the material's elemental composition, the chemical states of its constituent atoms, its vibrational properties, and its optical characteristics. This section details the application of X-ray photoelectron spectroscopy (XPS), energy dispersive X-ray spectroscopy (EDS), electron energy loss spectroscopy (EELS), Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and UV-Vis-NIR spectroscopy in the study of Cu₃P.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. ltschem.comresearchgate.netnih.gov In the context of tricopper phosphide research, XPS is instrumental in verifying the presence of copper and phosphorus and, crucially, in determining their respective oxidation states.
High-resolution XPS spectra of the Cu 2p and P 2p regions provide detailed information. For Cu₃P, the Cu 2p spectrum typically shows two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, at specific binding energies. The absence of strong satellite peaks is indicative of Cu(I), confirming the +1 oxidation state of copper in the compound. mdpi.com The binding energies for Cu 2p in Cu₃P are often observed around 932.78 eV for Cu 2p₃/₂ and 952.88 eV for Cu 2p₁/₂. mdpi.com Some studies report slightly different values, such as peaks at 933.1 eV and 952.8 eV being assigned to Cu δ+ in Cu₃P. researchgate.net
The P 2p spectrum is equally informative. The binding energy for phosphorus in a metal phosphide is distinct from that of elemental phosphorus or phosphate (B84403) species. ltschem.com For instance, the P 2p peak in Cu₃P has been observed with a binding energy of approximately 129.1 eV, which is lower than that of elemental phosphorus (130.2 eV). researchgate.net The presence of peaks at higher binding energies, such as 133.6 eV or 134.2 eV, can indicate surface oxidation, corresponding to P-O bonds in phosphate species. mdpi.comresearchgate.net
XPS analysis can also reveal the stoichiometry of the material's surface, which can sometimes differ from the bulk composition due to surface oxidation or the presence of ligands. hku.hk
| Element | Core Level | Binding Energy (eV) | Observation | Reference |
| Copper (Cu) | 2p₃/₂ | 932.78 | Cu(I) in Cu₃P | mdpi.com |
| Copper (Cu) | 2p₁/₂ | 952.88 | Cu(I) in Cu₃P | mdpi.com |
| Copper (Cu) | 2p₃/₂ | 933.1 | Cu δ+ in Cu₃P | researchgate.net |
| Copper (Cu) | 2p₁/₂ | 952.8 | Cu δ+ in Cu₃P | researchgate.net |
| Phosphorus (P) | 2p | ~129.1 | P in Cu₃P | researchgate.net |
| Phosphorus (P) | 2p | 133.6 - 134.2 | P-O bond (surface oxidation) | mdpi.comresearchgate.net |
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Stoichiometric Determination
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.comthermofisher.comwikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental maps that visualize the spatial distribution of elements within a material. jeol.com
In the study of Cu₃P, EDS is routinely used to confirm the presence of copper and phosphorus and to determine their relative atomic percentages, thereby verifying the stoichiometry of the synthesized material. cambridge.org Researchers use EDS to ensure that the Cu:P ratio is close to the expected 3:1 for this compound. However, it has been noted that EDS analysis can sometimes show off-stoichiometries, which may be due to factors like unreacted amorphous red phosphorus on the surface of Cu₃P nanocrystals. cambridge.org
Elemental mapping via EDS is particularly valuable for studying composite materials or heterostructures containing Cu₃P. acs.org It allows for the visualization of the distribution of copper and phosphorus, confirming the uniform formation of Cu₃P or identifying the distinct regions of different phases in a composite material. bio-conferences.orgcsic.es For instance, in Ag–Cu₃P nanoparticle heterostructures, EDS can be used to characterize the elemental distribution during the phase transformation from copper to this compound. acs.org
Electron Energy Loss Spectroscopy (EELS) for Local Chemical States
Electron Energy Loss Spectroscopy (EELS) is a powerful technique that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.orgwarwick.ac.uk This provides information about elemental composition, chemical bonding, and electronic properties at a high spatial resolution. dectris.comresearchgate.net
In Cu₃P research, EELS is employed to investigate the local chemical environment and electronic structure. bio-conferences.org Core-loss EELS can identify the constituent elements and, through the fine structure of the absorption edges, can help differentiate between the oxidation states of copper. bio-conferences.orgresearchgate.net This technique has been used to create chemical composition maps of Cu₃P nanoparticles, revealing a uniform distribution of phosphorus and copper atoms. csic.es
EELS is also capable of probing low-energy excitations, such as plasmons. dectris.com The spatial localization of plasmon resonances in individual Cu₃P nanocrystals has been achieved using STEM-EELS, a feat previously limited to noble metal nanoparticles. acs.org Furthermore, EELS line scans across Cu₃P nanocrystals can reveal variations in elemental composition from the core to the surface. For example, studies have shown a higher concentration of phosphorus on the surface of the nanocrystals. cambridge.org
Raman Spectroscopy for Vibrational Mode Identification
Raman spectroscopy is a non-destructive chemical analysis technique that provides information about molecular vibrations and crystal structures. triprinceton.orgacs.org When applied to Cu₃P, it is used to identify the characteristic vibrational modes of the compound.
The Raman spectrum of Cu₃P typically exhibits distinct peaks corresponding to its crystal lattice vibrations. Research has identified characteristic Raman peaks for Cu₃P at approximately 273 cm⁻¹ and 607 cm⁻¹. rsc.org Another study reports peaks at 253 cm⁻¹ and 632 cm⁻¹. researchgate.net The presence and position of these peaks serve as a fingerprint for the hexagonal Cu₃P phase. rsc.org
Raman spectroscopy is also sensitive to the presence of other phases. For instance, a peak around 323 cm⁻¹ can indicate the presence of cuprous oxide (Cu₂O) as a secondary phase. rsc.org In studies of Cu₃P/graphene composites, Raman spectroscopy can be used to assess the charge transfer between the two materials by observing shifts in the characteristic graphene bands. researchgate.net The intensity and shape of the Cu₃P Raman peaks can also be affected by factors such as annealing, although some studies have found that annealing does not significantly alter the peak positions. rsc.orgresearchgate.net
| Peak Position (cm⁻¹) | Assignment | Reference |
| 253 | Cu₃P | researchgate.net |
| 271 | Cu₃P | researchgate.net |
| 273 | Cu₃P | rsc.org |
| 607 | Cu₃P | rsc.org |
| 611 | Cu₃P | researchgate.net |
| 632 | Cu₃P | researchgate.net |
Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Bonds and Surface Ligands
Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. mooreanalytical.comuniversallab.org An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. researchgate.net This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is a unique molecular "fingerprint". mooreanalytical.com
In the context of Cu₃P research, FTIR is primarily used to identify the presence of surface ligands, which are often organic molecules used during the synthesis of Cu₃P nanoparticles. For example, in the synthesis of Cu₃P nanoparticles using oleylamine (B85491) (OAm) as a capping agent, FTIR spectra can reveal distinct bands in the 2800–3000 cm⁻¹ range, which are assigned to the C-H stretching vibrations of the alkyl chains in OAm. acs.org This confirms the presence of residual organic species on the nanoparticle surface.
FTIR can also detect the presence of P-O and P=O bonds, which may appear in the spectrum if the Cu₃P surface has oxidized. researchgate.net For instance, peaks around 907 cm⁻¹ and 1100 cm⁻¹ can be attributed to P-O and P=O stretching modes, respectively. researchgate.net The technique is also sensitive to other surface adsorbates, such as carbon dioxide, which can show peaks around 1350, 1617, and 1736 cm⁻¹. researchgate.net
UV-Vis-NIR Spectroscopy for Optical Properties and Plasmon Resonance
UV-Vis-NIR spectroscopy measures the absorption, transmission, or reflectance of ultraviolet, visible, and near-infrared light by a material. This technique is used to investigate the optical and electronic properties of materials.
For this compound, particularly in its nanocrystalline form, UV-Vis-NIR spectroscopy is crucial for studying its localized surface plasmon resonance (LSPR). Cu₃P is known to be a p-type semiconductor, often with a high concentration of copper vacancies. researchgate.netresearchgate.net These vacancies lead to an excess of delocalized holes, which can give rise to LSPR absorption, typically in the near-infrared (NIR) region. researchgate.netacs.orgacs.org
The position and intensity of the LSPR peak in the NIR spectrum of Cu₃P nanocrystals can be tuned by modulating the concentration of copper vacancies through redox chemistries. acs.org For example, oxidation of the nanocrystals can lead to a blue-shift of the LSPR peak, while reduction can cause a red-shift. acs.org Transient absorption measurements in the NIR region have been used to further confirm the plasmonic nature of this absorption feature in Cu₃P nanocrystals. acs.org
In addition to plasmon resonance, UV-Vis spectroscopy can be used to estimate the optical band gap of Cu₃P. researchgate.net Tauc plots derived from the absorption spectra can provide an estimate of the band gap energy, which has been reported to be around 1.5 eV. researchgate.net
In Situ X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
In situ X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure of materials like this compound under real-time reaction conditions. d-nb.info This element-specific method can provide detailed information about the oxidation states, coordination environment, and local atomic structure of the copper and phosphorus atoms within the Cu₃P lattice as electrochemical processes occur. d-nb.infonih.gov
XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, which is sensitive to the oxidation state and electronic structure, reveals changes in the electronic distribution of the valence states of the constituent elements. d-nb.infonih.gov For instance, in situ XANES can track the shifts in the absorption edge energy of copper in Cu₃P during an electrochemical reaction, indicating changes in its oxidation state. researchgate.net The intensity of the "white line" at the absorption edge can provide information about the number of vacant electronic states. researchgate.net
The EXAFS region provides information about the local coordination environment, including bond distances and coordination numbers of neighboring atoms. nih.gov By analyzing the EXAFS spectra of Cu₃P during electrochemical cycling, researchers can identify dynamic changes in the Cu-P and Cu-Cu bond lengths and coordination numbers. This is crucial for understanding the structural transformations and degradation mechanisms that may occur. In situ XAS studies are instrumental in identifying the true active sites and intermediate states of Cu₃P-based electrocatalysts, which are often difficult to probe with ex-situ techniques. d-nb.info
Auger Electron Spectroscopy for Surface Chemical Speciation
Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides elemental and chemical state information from the top few nanometers of a material's surface. phi.commicro.org.au This makes it particularly valuable for studying the surface chemistry of this compound, where surface reactions and composition play a critical role in its performance. AES is accomplished by bombarding the sample surface with a focused electron beam, which causes the emission of Auger electrons. phi.com The kinetic energy of these electrons is characteristic of the elements present, allowing for their identification and quantification. researchgate.net
In the context of Cu₃P, AES can be used to:
Determine Surface Composition: Verify the stoichiometry of the Cu₃P surface and detect the presence of any surface contaminants or oxidation products, such as copper oxides or phosphates, which can significantly impact its properties. phi.com The high surface sensitivity of AES, with a typical analysis depth of less than 5 nm, is a key advantage over techniques like SEM/EDS. phi.com
Chemical State Analysis: In some cases, the shape and position of the Auger peaks can provide information about the chemical bonding environment of the elements. phi.com This can help distinguish between phosphide and phosphate species on the surface.
Depth Profiling: When combined with ion sputtering to incrementally remove surface layers, AES can generate a depth profile of the elemental composition. wikipedia.org This is useful for analyzing the structure of thin films or understanding the composition of the interface between Cu₃P and a substrate or electrolyte.
The high spatial resolution of modern AES instruments, down to the nanometer scale, allows for the analysis of individual nanoparticles or features on the Cu₃P surface. micro.org.au
Electrochemical Characterization Methods
A comprehensive understanding of the electrochemical behavior of this compound is achieved through a combination of specialized techniques.
Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) for Electrochemical Response
Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are fundamental electrochemical techniques used to investigate the redox behavior and electrochemical response of materials like this compound. pineresearch.commetrohm.com In both techniques, the potential at the working electrode is scanned linearly with time, and the resulting current is measured. metrohm.com
Linear Sweep Voltammetry (LSV): In LSV, the potential is swept in one direction, from an initial to a final potential. pineresearch.com The resulting voltammogram, a plot of current versus potential, can reveal the potentials at which redox reactions occur. For Cu₃P, LSV can be used to identify the onset potentials for processes such as oxidation or reduction.
Cyclic Voltammetry (CV): CV involves scanning the potential in a forward and then a reverse direction, typically over multiple cycles. cam.ac.uk This provides information on the reversibility of the electrochemical reactions. metrohm.com The shape of the CV curve, the peak potentials, and the peak currents for a Cu₃P electrode can provide insights into its capacitive and faradaic charge storage mechanisms, as well as the kinetics of the redox processes. frontiersin.org For instance, the presence of distinct redox peaks in the CV of a Cu₃P electrode indicates pseudocapacitive behavior. frontiersin.org
The electrochemical performance of cobalt-carbon electrodes, for example, has been shown to be better when prepared using LSV compared to CV, resulting in higher sensitivity. atlantis-press.com
Galvanostatic Charge-Discharge (GCD) for Energy Storage Performance
Galvanostatic Charge-Discharge (GCD) is a key technique for evaluating the energy storage performance of electrode materials like this compound, particularly in the context of supercapacitors and batteries. frontiersin.org In a GCD measurement, the electrode is repeatedly charged and discharged at a constant current, and the potential is monitored over time. mdpi.com
The shape of the GCD curves provides valuable information about the charge storage mechanism. For Cu₃P, nearly triangular GCD curves suggest good electronic conductivity and primarily capacitive behavior. frontiersin.org Deviations from this ideal shape, such as plateaus or non-linear slopes, indicate the presence of faradaic reactions (pseudocapacitance or battery-like behavior). mdpi.com
From the GCD data, several critical performance metrics can be calculated:
Specific Capacitance/Capacity: The specific capacitance (in F/g) or capacity (in C/g or mAh/g) can be determined from the discharge time. mdpi.com
Energy Density: This represents the amount of energy stored per unit mass (typically in Wh/kg). nih.gov
Power Density: This indicates how quickly the stored energy can be delivered (typically in W/kg). nih.gov
Coulombic Efficiency: The ratio of the discharge capacity to the charge capacity, which reflects the reversibility of the electrochemical process.
Cyclic Stability: By performing thousands of GCD cycles, the long-term stability and capacity retention of the Cu₃P electrode can be assessed. nih.gov
Research on a three-dimensional graphene-decorated copper-phosphide (Cu₃P@3DG) heterostructure reported the following performance metrics derived from GCD analysis:
| Current Density (A/g) | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) |
| 1.28 | 850 | 118.1 | 641.0 |
| 2.56 | - | 107.1 | 1,282.0 |
| 3.85 | - | 102.0 | 1,923.0 |
| 5.13 | - | 99.0 | 2,564.1 |
| 6.41 | - | 96.2 | 3,205.2 |
| 7.69 | - | 94.1 | 3,846.2 |
| 8.97 | - | 91.7 | 4,487.2 |
| 10.27 | 645 | 89.5 | 7,132.2 |
| Data sourced from Frontiers in Chemistry, 2020. frontiersin.org |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the kinetics of charge transfer and other electrochemical processes occurring at the electrode-electrolyte interface. scribner.com In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies, and the resulting current response is measured to determine the impedance of the system. gamry.com
The data is typically presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. By fitting the Nyquist plot to an equivalent electrical circuit model, various resistive and capacitive elements of the electrochemical system can be quantified. metrohm.com For a Cu₃P electrode, EIS can provide information on:
Solution Resistance (Rs): The resistance of the electrolyte.
Charge Transfer Resistance (Rct): This corresponds to the resistance of the electron transfer reaction at the electrode surface and is a key indicator of the electrochemical kinetics. A smaller Rct value generally indicates faster kinetics. researchgate.net
Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer formed at the electrode-electrolyte interface.
Warburg Impedance: This relates to the diffusion of ions within the electrolyte or the electrode material. gamry.com
EIS is a powerful tool for understanding the factors that limit the performance of Cu₃P-based devices and for studying the changes in the electrode's properties over time. frontiersin.orgscribner.com
Mott-Schottky Analysis for Semiconductor Energy Band Alignment
Mott-Schottky analysis is an electrochemical technique used to determine the semiconductor properties of materials like this compound. metrohm.com It is particularly useful for determining the flat-band potential and the charge carrier density of a semiconductor. The analysis involves measuring the capacitance of the space-charge region at the semiconductor-electrolyte interface as a function of the applied DC potential. metrohm.com
The relationship between the capacitance (C) and the applied potential (E) for a semiconductor is described by the Mott-Schottky equation. metrohm.com A Mott-Schottky plot is generated by plotting 1/C² versus the applied potential. wikipedia.org For an ideal semiconductor, this plot will be linear. wikipedia.org
From the Mott-Schottky plot of Cu₃P, the following information can be extracted:
Semiconductor Type: The sign of the slope of the linear region indicates whether the semiconductor is n-type (positive slope) or p-type (negative slope).
Flat-Band Potential (Efb): The intercept of the linear fit with the potential axis gives the flat-band potential. wikipedia.org This is a crucial parameter for determining the energy band alignment of the semiconductor with the electrolyte.
Doping Density (Nd or Na): The charge carrier concentration (donor density for n-type or acceptor density for p-type) can be calculated from the slope of the plot. wikipedia.org
Mott-Schottky analysis has been used to investigate the energy diagram of a p-Cu₃P/n-Cu₂O heterostructure, demonstrating its utility in understanding the band alignment in complex systems. researchgate.net It is important to conduct these measurements under appropriate conditions, such as in the presence of a suitable redox couple and over a sufficient potential range, to ensure reliable data. echemi.com
Surface Area and Porosity Characterization
The determination of surface area and porosity is crucial in understanding the physical structure of this compound (Cu₃P) and its performance in various applications, such as catalysis and energy storage. wikipedia.orgfishersci.ca A high surface area often correlates with an increased number of active sites, which can enhance reaction rates and adsorption capacities. fishersci.ca Gas adsorption is a primary technique used to analyze these properties. americanelements.com
The Brunauer–Emmett–Teller (BET) theory is the most widely used method for determining the specific surface area of solid materials. wikipedia.orgwikipedia.org The technique is based on the physical adsorption of gas molecules in multiple layers on a solid surface. wikipedia.org Typically, nitrogen gas is used as the adsorbate at its boiling point (77 K), and the amount of gas adsorbed at various relative pressures is measured. americanelements.comwikipedia.org The BET equation is then applied to the resulting adsorption isotherm to calculate the volume of gas required to form a single molecular layer (a monolayer) on the surface, which allows for the determination of the specific surface area, usually expressed in square meters per gram (m²/g). americanelements.comamericanelements.com
Research findings indicate that the specific surface area of pure Cu₃P can be relatively low. For instance, studies have reported BET surface areas for unmodified Cu₃P to be 0.8 m²/g and 1.43 m²/g. The morphology and synthesis method significantly influence these values.
To enhance its applicability, particularly in fields requiring high surface area materials, Cu₃P is often integrated into composites or decorated with other materials. This modification can dramatically increase the specific surface area. For example, a Cu₃P/SnS₂ composite, synthesized via a hydrothermal method, was found to have a much larger BET specific surface area of 78.01 m²/g. An even greater surface area of 122 m²/g was achieved for a hybrid material consisting of Cu₃P particles decorated with in situ generated carbon (Cu₃P@C). The analysis of nitrogen adsorption and desorption isotherms for these materials often reveals a type IV isotherm, which is characteristic of mesoporous structures—materials with pore diameters between 2 and 50 nanometers.
The following table summarizes research findings on the BET specific surface area of various Cu₃P-based materials.
| Material | BET Specific Surface Area (m²/g) | Pore Size/Volume | Reference |
|---|---|---|---|
| Cu₃P | 0.8 | 5.4 nm | |
| Cu₃P | 1.43 | 0.0014 cm³/g | |
| Cu₃P/SnS₂-3 | 78.01 | 0.0875 cm³/g | |
| Cu₃P@C | 122 | 2-10 nm |
Theoretical and Computational Investigations of Tricopper Phosphide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the fundamental properties of materials at the atomic scale. In the context of tricopper phosphide (B1233454) (Cu₃P), DFT calculations have provided significant insights into its structural, mechanical, electronic, and thermodynamic characteristics. These theoretical studies are crucial for understanding the material's behavior and predicting its potential for various applications.
Prediction of Structural Stability and Mechanical Properties of Tricopper Phosphide
DFT calculations have been employed to determine the structural stability and mechanical properties of hexagonal Cu₃P. These calculations confirm its mechanical stability. mdpi.com The calculated lattice constants for the hexagonal structure are a = 6.966 Å and c = 7.190 Å, with an equilibrium unit cell volume of 302.13 ų. mdpi.com
The mechanical properties of Cu₃P have been thoroughly investigated, revealing its response to external stress. Key mechanical parameters calculated through DFT are summarized in the table below.
| Property | Value |
|---|---|
| Bulk Modulus (K) | 130.1 GPa |
| Shear Modulus (G) | - |
| Young's Modulus (E) | - |
| Poisson's Ratio (ν) | - |
| K/G Ratio | 3.120 |
A high bulk modulus of 130.1 GPa indicates a strong resistance to volumetric compression. mdpi.com The ratio of bulk modulus to shear modulus (K/G) is a key indicator of a material's ductility or brittleness. For Cu₃P, the calculated K/G ratio is 3.120, which, along with Cauchy pressure analysis, suggests its ductile nature, characterized by metallic bonding. mdpi.comresearchgate.net This ductility is a significant property, as the formation of brittle phosphide compounds can reduce the reliability of materials where it is present. mdpi.comresearchgate.net
Elucidation of Electronic Band Structure and Density of States
The electronic properties of Cu₃P have been a subject of interest, with DFT calculations playing a central role in understanding its electronic band structure and density of states (DOS). While some DFT calculations predict a semi-metallic state for Cu₃P, more advanced methods that account for electron correlation effects, such as the Hubbard U correction (DFT+U) and hybrid functionals, have successfully reproduced its semiconducting nature. researchgate.net
The electronic structure of Cu₃P is characterized by its conductive nature, with metallic states present at the Fermi level. mdpi.comresearchgate.net This is in contrast to other copper phosphides like CuP₂, which is identified as a semiconductor. mdpi.comresearchgate.net The metallic character of Cu₃P is a key factor in its potential applications in electronics and catalysis. nih.govresearchgate.net The Materials Project database reports a band gap of 0.00 eV for the trigonal P-3c1 and hexagonal P6₃cm space groups of Cu₃P, further confirming its metallic or semi-metallic behavior in these calculations. materialsproject.orgmaterialsproject.orgmaterialsproject.org
Analysis of Phonon Dispersion and Vibrational Dynamics
The vibrational properties of a material are governed by its phonon dispersion relations, which describe the relationship between the frequency and wavevector of lattice vibrations. For Cu₃P, phonon dispersion curves have been calculated to understand its lattice dynamics. These calculations show no imaginary frequencies in the phonon dispersion curves, which is a crucial indicator of the dynamic stability of the crystal lattice. researchgate.net
The analysis of phonon dispersion provides insights into the thermal properties and electron-phonon interactions within the material. The study of phonon dynamics is essential for applications where thermal management is critical. researchgate.net
Thermodynamic Stability and Free Energy Landscape
Thermodynamic stability is a critical factor in determining the viability of a material for practical applications. DFT calculations have been used to assess the thermodynamic properties of Cu₃P. These evaluations indicate a higher thermal expansion for Cu₃P (38.4 × 10⁻⁶/K) and a greater volumetric heat capacity (3.29 × 10⁶ J/m³K) when compared to CuP₂. mdpi.com
The predicted formation energy for the trigonal P-3c1 structure of Cu₃P is 0.010 eV/atom, with an energy above the convex hull of 0.069 eV/atom. materialsproject.org Another hexagonal polymorph with space group P6₃cm has a predicted formation energy of -0.033 eV/atom and an energy above the hull of 0.025 eV/atom. materialsproject.org These values from the Materials Project provide a quantitative measure of the thermodynamic stability of different Cu₃P phases. materialsproject.orgmaterialsproject.org
Calculation of Vacancy Formation Energies in this compound
Information regarding the specific calculation of vacancy formation energies in this compound through theoretical predictions was not available in the provided search results. However, the presence of defects such as vacancies can significantly influence the electronic and mechanical properties of materials.
Theoretical Predictions of Vibrational Spectra (IR, Raman)
While experimental Raman spectra for Cu₃P have been reported, detailed theoretical predictions of its Infrared (IR) and Raman spectra are an area of ongoing research. researchgate.net Computational tools are available that can simulate IR and Raman spectra from first-principles calculations. arxiv.org These theoretical spectra are invaluable for interpreting experimental results and assigning vibrational modes to specific atomic motions within the crystal lattice. For other copper phosphides like CuP₂, DFT has been successfully used to predict IR and Raman active modes and simulate their spectra. nih.govnrel.gov Similar theoretical studies on Cu₃P would provide a deeper understanding of its vibrational properties.
Computational Materials Science Approaches
Computational materials science utilizes sophisticated modeling techniques to predict the physical and chemical properties of materials. For this compound, these methods have been instrumental in understanding how its characteristics can be tailored for specific functions.
First-principles calculations, based on density functional theory (DFT), have been employed to investigate the effects of introducing various alloying elements into the Cu₃P crystal structure. These studies aim to enhance the material's mechanical properties by strategically doping the alloy. alfa-chemistry.comfishersci.ie
A comprehensive investigation using the projector-augmented wave (PAW) method within the VASP software package has explored the impact of doping Cu₃P with elements such as Indium (In), Silicon (Si), Vanadium (V), Aluminum (Al), Bismuth (Bi), Niobium (Nb), Scandium (Sc), Tantalum (Ta), Titanium (Ti), Yttrium (Y), and Zirconium (Zr). alfa-chemistry.comfishersci.ie The calculations focus on determining the formation energies to predict which atoms within the Cu₃P lattice (copper or phosphorus) are substituted by the doping element. A lower doping formation energy indicates a more stable resulting structure. alfa-chemistry.com
The research reveals that the substitutional preference of the alloying elements is key to the resulting material's properties. alfa-chemistry.com For instance, elements like Al, In, Nb, Sc, Ta, V, Y, and Zr tend to replace copper atoms, while Bi, Germanium (Ge), Hafnium (Hf), Lead (Pb), Antimony (Sb), Si, Tin (Sn), and Ti are more likely to substitute phosphorus atoms. alfa-chemistry.com These substitutions lead to significant enhancements in mechanical properties. Doping with In and Si has been shown to increase shear resistance and stiffness, while V improves compressive resistance. alfa-chemistry.comfishersci.ie A broad range of elements, including Al, Bi, Nb, Sc, Ta, Ti, V, Y, and Zr, were found to substantially improve the material's plasticity. alfa-chemistry.comfishersci.ie The theoretical predictions from these computational models have been corroborated by experimental hardness tests on specimens doped with Si and Sn. alfa-chemistry.comfishersci.ie
| Alloying Element | Preferential Substitution Site | Effect on Mechanical Properties | Reference |
|---|---|---|---|
| In, Si | P | Enhances shear resistance and stiffness | alfa-chemistry.comfishersci.ie |
| V | Cu | Augments compressive resistance | alfa-chemistry.comfishersci.ie |
| Al, Bi, Nb, Sc, Ta, Ti, Y, Zr | Cu (Al, Nb, Sc, Ta, Y, Zr), P (Bi, Ti) | Improves plasticity | alfa-chemistry.comfishersci.ie |
| Sn | P | Corroborates computational models via hardness experiments | alfa-chemistry.comfishersci.ie |
Theoretical Modeling of Reaction Mechanisms
Theoretical modeling is crucial for understanding the complex, multi-step processes that occur during chemical reactions. In the context of Cu₃P, these models have been particularly illuminating for its role in electrocatalysis.
This compound has emerged as a catalyst for important electrochemical reactions like the carbon dioxide reduction reaction (CO₂RR) and the hydrogen evolution reaction (HER). uni.lu These processes are fundamental to developing sustainable energy cycles, converting CO₂ into chemical fuels and producing hydrogen from water. americanelements.comfishersci.no
Theoretical analysis of CO₂RR on Cu₃P has shown that it exhibits distinct selectivity compared to other copper-based materials. While metallic copper or copper oxides can produce a range of C₁ and C₂ products, Cu₃P nanosheets with a predominant (001) facet orientation selectively produce formate (B1220265) (HCOO⁻) as the sole carbon-based product, alongside hydrogen gas from the competing HER. uni.lu
Computational modeling suggests a specific reaction pathway responsible for this selectivity. The proposed mechanism involves the formation of a surface hydride (*H) at isolated trigonal CuP₃ sites on the catalyst's surface. uni.lu These hydrides are identified as the key catalytic intermediates for both H₂ production and the reduction of CO₂ to formate. uni.lu The unique atomic arrangement of the Cu₃P (001) surface, characterized by long Cu-Cu separations, is believed to hinder the C-C coupling required for the formation of C₂ products like ethylene (B1197577) and ethanol, thereby favoring the C₁ pathway to formate. uni.lu This theoretical model highlights that the Cu(I) oxidation state alone is not sufficient to promote C₂ product formation, but rather the specific surface structure and the nature of the hydride intermediates dictate the reaction pathway. uni.lu
The electrochemical reactions catalyzed by Cu₃P inherently involve the transfer of both electrons and protons. The efficiency and mechanism of these transfers are critical to the catalyst's performance. The concept of proton-coupled electron transfer (PCET) is central to understanding these processes, as it describes reactions where an electron and a proton are transferred in a concerted or tightly coupled stepwise manner. ereztech.com
To elucidate these fundamental steps, synthetic tricopper cluster complexes have been developed as models to study the PCET processes relevant to multimetallic active sites, such as those in this compound. iarc.frwikipedia.org These models demonstrate that a tricopper cluster can undergo a three-electron, two-proton reduction within a very narrow potential range. iarc.frwikipedia.org This "redox potential leveling" is a key feature of efficient multielectron catalysis, preventing the large potential gaps and high-energy intermediates that would arise from sequential, uncoupled electron transfers. iarc.fr
Mechanistic investigations on these model systems have revealed that the tricopper unit can flexibly switch between different PCET pathways to avoid high-energy barriers. iarc.frwikipedia.org For example, the reduction can proceed through a stepwise electron transfer-proton transfer (ET-PT) mechanism or a stepwise proton transfer-electron transfer (PT-ET) mechanism, depending on the specific oxidation and protonation state of the cluster. iarc.frwikipedia.org Thermodynamic studies further show that the acidity (pKₐ) of bridging ligands (like hydroxo groups in the model systems) is highly sensitive to the oxidation state of the copper centers, a factor that promotes the necessary proton transfers during the catalytic cycle. americanelements.com In the context of Cu₃P, the formation of surface hydrides during electrocatalysis is a direct consequence of these PCET events, where protons from the electrolyte and electrons from the electrode are transferred to the catalyst's active sites. uni.lu
Electronic Structure and Charge Transfer Dynamics in Tricopper Phosphide
Characterization of Electronic States (Conductor vs. Semiconductor)
Tricopper phosphide (B1233454) is generally classified as a p-type semiconductor. nih.govrsc.orgmdpi.comontosight.ai This classification indicates that it can conduct electricity, a property beneficial for its use in electronic devices and energy storage systems. ontosight.aiontosight.ai The semiconducting nature of Cu₃P is associated with a narrow band gap, which has been reported to be approximately 1.5 eV to 1.61 eV. mdpi.comresearchgate.net Some studies, however, suggest that stoichiometric, defect-free Cu₃P may be an intrinsic semimetal, characterized by a small overlap between the valence and conduction bands. researchgate.net Theoretical investigations using Density Functional Theory (DFT) have also indicated a semi-metallic state, where the valence and conduction bands overlap. scispace.comresearchgate.net However, these theoretical models can be adjusted to show a semiconducting state with a band gap by incorporating Hubbard potentials. scispace.comrsc.org Experimentally, Cu₃P samples are consistently found to be p-type, a characteristic attributed to the presence of copper vacancies. researchgate.net The material's high electrical conductivity is a key property for its various applications. ontosight.ai
Fermi Level Features and Their Significance
The Fermi level, which denotes the highest energy state an electron can occupy at absolute zero temperature, is a critical parameter in understanding the electronic behavior of Cu₃P. In its undoped form, electronic structure calculations have shown that Cu₃P can exhibit metallic states at the Fermi level. researchgate.net The alignment of the Fermi level is crucial for applications in photocatalysis and heterostructures. For instance, in a p-Cu₃P/n-Cu₂O heterostructure, a detailed energy diagram, which includes the Fermi level, was investigated using Mott-Schottky analysis to understand the efficient charge separation. researchgate.net Similarly, the alignment of the Fermi level between Molybdenum Phosphide (MoP) and Cadmium Sulfide (B99878) (CdS) has been identified as a key factor for high photocatalytic activity. researchgate.net The position of the Fermi level dictates the direction and efficiency of charge transfer in such composite systems, making it a significant factor in designing effective photocatalytic and electronic devices.
Charge Transfer Phenomena within Tricopper Phosphide Systems
Charge transfer is a fundamental process in this compound and related systems, influencing their catalytic and photophysical properties. This phenomenon can occur between different elements within the compound, between copper ions of different valence states, and can be coupled with proton movement.
In Cu₃P composites, evidence of charge transfer between copper and phosphorus has been observed through X-ray Photoelectron Spectroscopy (XPS). A positive shift in the Cu 2p₃/₂ peak and a negative shift in the P 2p₃/₂ peak indicate that copper possesses a positive charge while phosphorus has a negative charge. acs.org This suggests a transfer of electrons from copper to phosphorus, a key aspect of the bonding and electronic structure of the material. This inter-elemental charge transfer is a result of the hybridization of the metal and phosphorus orbitals. acs.org In some ternary metal pnictide chalcogenides, which are related to phosphides, S(p) → Cu(3d) charge transfer has been identified. ufl.edu
In mixed-valence tricopper clusters, where copper exists in different oxidation states (e.g., Cu(I) and Cu(II)), intervalence charge-transfer (IVCT) bands can be observed in their UV-vis spectra. nih.govresearchgate.net These broad absorption bands are a result of an electron being transferred from a lower-valence copper ion to a higher-valence one. For example, a synthetic tricopper cluster encapsulated in a cryptand exhibited two broad IVCT bands at 655 nm and 790 nm for the Cu(II)Cu(I)Cu(I) state, and at 680 nm and 850 nm for the Cu(II)Cu(II)Cu(I) state. nih.gov Similarly, in a tetranuclear copper(I) sulfido complex that forms a mixed-valence Cu(I)/Cu(II) species upon excitation, an IVCT transition was observed at approximately 660 nm. hku.hk These IVCT bands are characteristic of mixed-valence systems and provide insight into the electronic communication between the metal centers.
Proton-coupled electron transfer (PCET) is a crucial mechanism in many chemical and biological reactions, where an electron and a proton are transferred together. nih.gov This process can be more favorable than separate electron and proton transfer steps as it avoids high-energy intermediates. researchgate.net In the context of copper-containing systems, PCET has been demonstrated in synthetic tricopper clusters that model the active sites of multicopper oxidases. acs.org These model systems can undergo multiple electron and proton transfers, mimicking the reductive regeneration process of the enzymes. acs.org For instance, a Cu(I)-catalyzed reaction was shown to proceed via a PCET pathway to generate a t-butoxy radical. acs.org The mechanism can switch between a stepwise electron transfer-proton transfer (ET-PT) and a proton transfer-electron transfer (PT-ET) to bypass high-energy barriers. acs.org This ability to utilize different PCET pathways highlights the sophisticated redox chemistry that can be achieved in tricopper systems.
Two-State Reactivity and Spin Inversions in Redox Processes
The concepts of two-state reactivity and spin inversion are critical in understanding the mechanisms of many transition metal-catalyzed reactions, as they can significantly lower activation barriers. researchgate.net Two-state reactivity involves the reaction proceeding along a pathway that crosses between two different electronic spin-state surfaces (e.g., from a triplet to a singlet state or vice-versa). This crossover can provide a lower-energy path than remaining on a single spin surface throughout the reaction.
While the redox processes of this compound are central to its functionality, specific studies detailing two-state reactivity and spin inversions within Cu₃P are not extensively present in the current scientific literature. However, the principles can be understood from studies of other multinuclear copper complexes and related systems. For instance, in certain enzymatic reactions involving copper, overcoming spin-forbidden steps is essential for catalysis. nih.gov Nature often utilizes multiple metal centers or redox-active cofactors to manage electron and spin states during reactions like the reduction of O₂. nih.gov
In synthetic multi-copper complexes designed to mimic biological systems, researchers have observed that controlling the geometry and electronic environment of the copper centers enables facile and reversible multi-electron redox events. rsc.orgacs.org In some tricopper clusters, different proton-coupled electron transfer (PCET) mechanisms can be adopted to circumvent high-energy barriers, showcasing the system's flexibility in finding the lowest energy reaction pathway. acs.org It is plausible that similar principles apply to the redox chemistry of Cu₃P. The cluster of copper atoms within the phosphide lattice could potentially facilitate complex redox reactions by allowing for spin state changes that lower the energy barriers for electron transfer and bond-forming/breaking events, although direct experimental or computational evidence for this in Cu₃P is pending.
Localized Surface Plasmon Resonance (LSPR) in Deficient this compound
This compound, particularly in its non-stoichiometric, copper-deficient form (Cu₃₋ₓP), exhibits a distinct optical property known as Localized Surface Plasmon Resonance (LSPR) in the near-infrared (NIR) region. acs.orgnih.govhku.hk This phenomenon arises from the collective oscillation of free charge carriers (holes) in the material's valence band when excited by light of a suitable frequency. polyu.edu.hk
The LSPR of Cu₃₋ₓP nanocrystals can be dynamically and reversibly tuned through postsynthetic redox chemistries that modulate the concentration of copper vacancies. nih.gov
Oxidation: Treating Cu₃₋ₓP nanocrystals with oxidizing agents, such as iodine (I₂) or a combination of zinc iodide (ZnI₂) and trioctylphosphine (B1581425) (TOP), increases the number of copper vacancies. nih.gov This raises the hole carrier density, causing a blue-shift in the LSPR peak to higher energies. nih.govmdpi.com
Reduction: Conversely, reduction with agents like tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) ([Cu(MeCN)₄]PF₆) fills some of the copper vacancies. nih.gov This decreases the hole concentration and results in a red-shift of the LSPR peak to lower energies. nih.govnih.gov
This ability to modulate the LSPR through redox treatments allows for precise control over the material's optical properties. Researchers have demonstrated that the LSPR energy can be tuned over a range of 660–890 meV, which is a wider range than achievable through synthetic tuning alone. nih.govnih.gov The relationship between the copper-to-phosphorus ratio (Cu/P), the unit cell volume, and the resulting carrier density has been empirically and computationally established, providing a framework for predicting and controlling the plasmonic properties of Cu₃₋ₓP. nih.gov
The table below summarizes the effect of different redox treatments on the LSPR peak energy and composition of Cu₃₋ₓP nanocrystals.
| Redox Treatment | Initial LSPR (meV) | Final LSPR (meV) | Change in LSPR | Estimated Cu/P Ratio |
| Oxidation (ZnI₂/TOP) | 740 ± 20 | 860 ± 10 | Blue-shift | Decrease |
| Reduction (Cu⁺) after Oxidation | 860 ± 10 | 700 ± 20 | Red-shift | Increase |
| Reduction (Cu⁺) on as-synthesized | 740 ± 20 | 700 ± 20 | Red-shift | Increase |
This table is generated based on findings reported in scientific literature. nih.gov
The spatial localization of these plasmon resonances within individual Cu₃₋ₓP nanocrystals has been visualized using advanced techniques like scanning transmission electron microscopy energy loss spectroscopy (STEM-EELS), confirming the direct link between copper vacancies and plasmonic activity. polyu.edu.hkresearchgate.net
Applications of Tricopper Phosphide in Catalysis
Electrocatalysis
Tricopper phosphide (B1233454) is a notable electrocatalyst for both producing hydrogen through water splitting and converting carbon dioxide into valuable chemicals. mdpi.com Transition metal phosphides, including Cu₃P, are recognized for their potential as robust catalysts for these important electrochemical reactions. mdpi.com
Hydrogen Evolution Reaction (HER)
The electrochemical hydrogen evolution reaction (HER) is a critical process for producing clean hydrogen fuel. Tricopper phosphide has been extensively studied as a cost-effective and efficient alternative to precious metal catalysts like platinum. mdpi.com
The efficiency of an HER electrocatalyst is evaluated by several key performance metrics, including overpotential, Tafel slope, and exchange current density.
Overpotential: This is the additional potential required to drive the reaction at a specific current density. Lower overpotential indicates higher efficiency. For instance, Cu₃P nanocubes have demonstrated a low overpotential of 145 mV to achieve a current density of 10 mA cm⁻². rsc.org In another study, self-supported Cu/Cu₃P nanoarrays exhibited an even lower onset overpotential of 96 mV. mdpi.com Furthermore, Cu₃P nanobushes on copper mesh required an overpotential of 120 mV to reach 10 mA cm⁻² in acidic solutions and 252 mV in basic solutions. nih.gov Copper phosphide nanoparticles have also been reported to achieve a current density of 10 mA cm⁻² at an overpotential of 447 mV. researchgate.net
Tafel Slope: This parameter provides insight into the reaction mechanism and the rate-determining step. A smaller Tafel slope generally signifies more favorable reaction kinetics. Cu₃P nanocubes have shown a small Tafel slope of 70.2 mV per decade. rsc.org Self-supported Cu/Cu₃P nanoarrays displayed a Tafel slope of 131 mV dec⁻¹. mdpi.com Cu₃P nanobushes on copper mesh exhibited a Tafel slope of 72 mV dec⁻¹ in acidic media. nih.gov In some cases, higher Tafel slopes of 132 mV dec⁻¹ have been observed for Cu₃P nanoparticles. researchgate.net
Exchange Current Density: This is the rate of reaction at equilibrium and a higher value indicates a more active catalyst. Cu₃P nanocubes have demonstrated a large exchange current density of 0.016 mA cm⁻². rsc.org For Cu₃P nanobushes on copper mesh, the exchange current density was calculated to be 0.25 mA cm⁻². nih.gov
Interactive Table of HER Performance Metrics for this compound Catalysts
| Catalyst Form | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Exchange Current Density (mA cm⁻²) |
| Cu₃P Nanocubes rsc.org | 145 | 70.2 | 0.016 |
| Self-supported Cu/Cu₃P Nanoarrays mdpi.com | 96 (onset) | 131 | Not Reported |
| Cu₃P Nanobushes (acidic) nih.gov | 120 | 72 | 0.25 |
| Cu₃P Nanobushes (basic) nih.gov | 252 | 150 | Not Reported |
| Cu₃P Nanoparticles researchgate.net | 447 | 132 | Not Reported |
The hydrogen evolution reaction in acidic or alkaline media typically proceeds through one of two pathways: the Volmer-Heyrovsky mechanism or the Volmer-Tafel mechanism. Understanding the specific mechanism on a catalyst's surface is crucial for optimizing its performance.
For Cu₃P nanobushes, a Tafel slope of 72 mV dec⁻¹ suggests that the HER process occurs via the Volmer-Heyrovsky mechanism, where the electrochemical desorption step is the rate-limiting step. nih.gov The excellent electrocatalytic performance of Cu₃P nanocubes is attributed to the electronic structures of copper and phosphorus, as well as the hollow interior which provides more active sites for the reaction. rsc.org Theoretical studies on transition metal phosphides aim to identify the catalytically active sites and the detailed reaction mechanisms. rsc.org These investigations often involve building cluster expansion models and running Monte Carlo simulations to understand the effects of hydrogen coverage and desorption kinetics. rsc.org
Modifying the structure and composition of this compound through hybridization and doping can significantly enhance its catalytic activity for HER.
Hybridization: Creating hybrid structures can improve performance. For instance, a Cu₃P/Ni₂P hybrid on nickel foam, after electrochemical tuning, showed superior HER activity with an overpotential of only 67 mV at 10 mA cm⁻² and a low Tafel slope of 43.9 mV dec⁻¹. rsc.org This enhancement is attributed to the optimized crystal and electronic structure, as well as an increased number of accessible active sites. rsc.org Similarly, a Ni₂P/Ni₁₂P₅/Sn₄P₃/Cu₃P@Cu composite demonstrated a low hydrogen evolution overpotential of 73.10 mV and a Tafel slope of 45.55 mV dec⁻¹. researchgate.net
Doping: Introducing foreign elements into the catalyst's structure can modulate its electronic properties and boost performance. Doping has been recognized as a promising strategy to adjust the electronic configuration and optimize the structure of transition metal phosphides for improved HER. researchgate.net For example, doping vanadium into cobalt phosphide has been shown to significantly enhance its HER activity across a wide pH range by modulating its electronic structure. semanticscholar.orgrsc.org Theoretical studies suggest that surface-doping Ni atoms into Cu₃P can effectively optimize the adsorption state of hydrogen, leading to high HER activity. rsc.org The formation of hetero-interfaces, such as in CoP/Fe₂P, can redistribute electron densities at the active sites, thereby improving electrocatalytic properties. researchgate.net
Carbon Dioxide Reduction Reaction (CO₂RR)
The electrochemical carbon dioxide reduction reaction (CO₂RR) offers a promising route to convert CO₂ into valuable fuels and chemical feedstocks. This compound has shown potential in selectively catalyzing this reaction.
A key challenge in CO₂RR is controlling the product selectivity. This compound has been investigated for its ability to produce specific products like formate (B1220265) and syngas.
Formate Production: Crystalline Cu₃P nanosheets with a predominant researchgate.net facet orientation have been shown to produce mainly hydrogen and formate as the sole carbon product in a KHCO₃ electrolyte. rutgers.eduosti.gov The Faradaic efficiency for formate was found to be relatively constant at around 1.1% ± 0.6% over a range of potentials. rutgers.eduosti.gov In another study, Cu₃P nanoparticles produced formate with a maximum Faradaic efficiency of 8% at an overpotential of -0.30 V. osti.gov The formation of a surface hydride at isolated *H-CuP₃ sites is proposed as the catalytic site for producing both H₂ and formate. rutgers.eduosti.gov
Syngas Production: Syngas, a mixture of carbon monoxide (CO) and hydrogen (H₂), is a crucial feedstock for producing liquid fuels via the Fischer-Tropsch process. rsc.org A partially reduced Cu₃P nanowire catalyst has demonstrated high efficiency for converting CO₂ to syngas with a widely tunable CO/H₂ ratio from 0.1 to 2.24 and a high Faradaic efficiency of over 93%. rsc.org This catalyst achieved record current densities of 115 and 82.9 mA cm⁻² at CO/H₂ ratios of 2/5 and 1/2, respectively, which are ideal for Fischer-Tropsch synthesis. rsc.org The remarkable activity and selectivity are attributed to effective charge transfer from Cu to P on the surface with partial phosphorus vacancies. rsc.org
Interactive Table of CO₂RR Product Selectivity for this compound Catalysts
| Catalyst Form | Product | Faradaic Efficiency (%) | Conditions |
| Crystalline Cu₃P Nanosheets rutgers.eduosti.gov | Formate | ~1.1 ± 0.6 | KHCO₃ electrolyte |
| Cu₃P Nanoparticles osti.gov | Formate | 8 (max) | -0.30 V vs. RHE |
| Partially Reduced Cu₃P Nanowires rsc.org | Syngas (CO + H₂) | >93 | Tunable CO/H₂ ratio (0.1-2.24) |
Oxygen Evolution Reaction (OER)
This compound also functions as an electrocatalyst for the oxygen evolution reaction (OER), a critical anodic reaction in water splitting.
Cu₃P has demonstrated notable activity and stability for OER in alkaline conditions. researchgate.net As an electrocatalyst, Cu₃P nanoparticles have been shown to achieve a current density of 10 mA cm⁻² at an overpotential of 450 mV. researchgate.net The associated Tafel slope of 63 mV dec⁻¹ indicates favorable and rapid reaction kinetics. researchgate.net
In other configurations, such as Cu₃P grown on nickel foam (Cu₃P/NF), the catalyst exhibits even lower overpotentials, reaching 50 mA cm⁻² at approximately 331 mV. researchgate.net This composite material also shows excellent long-term stability, maintaining its performance for 37 hours of continuous galvanostatic electrolysis. researchgate.net
Table 2: OER Performance of this compound Catalysts
Performance metrics for different Cu₃P-based electrocatalysts in alkaline media.
| Catalyst | Metric | Value researchgate.net |
|---|---|---|
| Cu₃P Nanoparticles | Overpotential @ 10 mA cm⁻² | 450 mV |
| Tafel Slope | 63 mV dec⁻¹ | |
| Cu₃P/NF | Overpotential @ 50 mA cm⁻² | ~331 mV |
| Stability | 37 hours |
The precise mechanism of OER on this compound surfaces is a subject of ongoing investigation. However, insights can be drawn from related transition metal compounds. For transition metal chalcogenides, the adsorption energy of the hydroxyl (-OH) intermediate on the catalyst surface is a critical descriptor for OER efficiency. mst.edu It is believed that tuning the electronic properties of the catalyst, for instance by changing the anion's electronegativity, can optimize this adsorption energy and enhance catalytic activity. mst.edu In phosphide alloys, the interaction between different metals can also play a role; for example, in an Fe-Co-P alloy, it was suggested that high-valent iron stabilizes cobalt in a lower-valent state, which enhances both the activity and stability of the OER catalyst. nih.gov These principles are likely relevant to understanding the OER mechanism on Cu₃P surfaces.
Photocatalysis
Beyond electrocatalysis, this compound is emerging as a valuable component in photocatalytic systems, particularly for hydrogen production. While Cu₃P itself does not exhibit significant photocatalytic activity, it functions effectively as a cocatalyst. nih.gov
When integrated with a primary photocatalyst, such as graphitic carbon nitride (g-C₃N₄), Cu₃P can dramatically enhance performance. nih.gov The formation of a Cu₃P/g-C₃N₄ heterojunction leads to superior photocatalytic H₂ evolution, with reported rates as high as 343 μmol h⁻¹ g⁻¹. nih.gov This improvement is attributed to broadened light absorption and, more importantly, enhanced separation and transfer of photoexcited charge carriers at the interface, which suppresses their recombination. nih.gov
Similarly, creating a p-n heterojunction by combining p-type Cu₃P with n-type semiconductors like cadmium sulfide (B99878) (CdS) or cuprous oxide (Cu₂O) leads to efficient charge separation and improved photocatalytic activity for hydrogen evolution. researchgate.net
Compound and PubChem CID Table
Solar Hydrogen Production via Water Splitting Mechanisms
The generation of hydrogen from water using solar energy is a promising renewable energy technology. researchgate.netarxiv.org this compound has emerged as a potent photocatalyst for this process. acs.orgrsc.org The photocatalytic water splitting process involves several key steps: light absorption by the semiconductor photocatalyst, generation of electron-hole pairs, separation and migration of these charge carriers, and finally, their utilization in redox reactions at the catalyst's surface to produce hydrogen and oxygen. researchgate.net
Recent research has demonstrated that combining Cu₃P with other materials can significantly enhance its photocatalytic activity. For instance, a ternary composite of copper, this compound, and titanium dioxide (Cu-Cu₃P/TiO₂) nanosheets exhibited a superior hydrogen evolution rate of 6915.7 μmol g⁻¹ h⁻¹ under simulated sunlight. bohrium.com This enhanced activity is attributed to the synergistic effect of a Schottky junction and a p-n heterojunction, which improves visible light harvesting and reduces the recombination of charge carriers. bohrium.com
Similarly, a novel p-n heterojunction formed by coupling p-type Cu₃P with n-type graphitic carbon nitride (g-C₃N₄) showed a 95-fold increase in photocatalytic activity for hydrogen generation compared to bare g-C₃N₄. researchgate.net The apparent quantum efficiency of this system was 2.6% at 420 nm. researchgate.net The formation of such heterojunctions is a key strategy for developing highly efficient photocatalysts for solar hydrogen production. researchgate.net
Enhanced Photocatalytic Performance in this compound Heterostructures
The creation of heterostructures, which are interfaces between two different semiconductor materials, is a widely employed strategy to boost photocatalytic performance. rsc.org this compound is frequently used in these structures due to its p-type semiconductor nature and narrow bandgap. researchgate.netacs.org These heterostructures facilitate more efficient separation of photogenerated electron-hole pairs, a critical factor in enhancing photocatalytic activity. acs.orgresearchgate.net
Several types of heterojunctions involving Cu₃P have been developed, including:
p-n Heterojunctions: These are formed by combining a p-type semiconductor like Cu₃P with an n-type semiconductor. researchgate.netacs.org The built-in electric field at the junction interface promotes the separation of electrons and holes, thereby improving photocatalytic efficiency. acs.org For example, a Cu₃P/g-C₃N₄ p-n heterojunction demonstrated significantly improved photocatalytic hydrogen production. researchgate.net
S-Scheme Heterojunctions: This type of heterojunction not only facilitates charge separation but also maintains the strong redox ability of the photocatalyst. acs.org S-scheme systems, such as those involving Cu₃P, have shown great potential for photocatalytic hydrogen evolution. rsc.orgacs.org For instance, a double S-scheme heterojunction composed of CoP/Cu₃P/Ni₂P exhibited enhanced hydrogen production activity. acs.org Another example is the graphdiyne/CuI/Cu₃P S-scheme heterojunction, which also showed improved hydrogen evolution efficiency due to effective electron-hole separation and directional migration of electrons. rsc.org
The table below summarizes the performance of various this compound-based heterostructures for hydrogen production.
| Heterostructure | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Key Features |
| Cu-Cu₃P/TiO₂ | 6915.7 bohrium.com | Schottky junction and p-n heterojunction bohrium.com |
| Cu₃P/g-C₃N₄ | 95 times higher than bare g-C₃N₄ researchgate.net | p-n heterojunction researchgate.net |
| Cu₃P/ZnIn₂S₄ | 5466 acs.org | p-n heterojunction acs.org |
| 3% Cu₃P/ZnS/g-C₃N₄ | 23086 bohrium.com | Ternary nanocomposite bohrium.com |
| CoP/Cu₃P/Ni₂P | 786.58 μmol (optimized) acs.org | Double S-scheme heterojunction acs.org |
Charge Separation and Transfer Efficiency in Photocatalytic Systems
The formation of heterojunctions is a primary strategy. rsc.org In a p-n heterojunction, such as Cu₃P/g-C₃N₄, the internal electric field drives the photogenerated electrons and holes in opposite directions, thus suppressing their recombination. researchgate.netacs.org This leads to a higher concentration of charge carriers available for the redox reactions of water splitting. researchgate.net
Similarly, S-scheme heterojunctions offer an effective pathway for charge separation. acs.org In this mechanism, the photogenerated electrons in the semiconductor with a higher conduction band potential recombine with the holes in the semiconductor with a lower valence band potential. This leaves the electrons in the semiconductor with a lower conduction band potential and the holes in the semiconductor with a higher valence band potential, which possess strong redox capabilities. researchgate.net This process not only separates the charge carriers but also preserves their high reactivity. acs.org
Techniques like photoluminescence spectroscopy, photocurrent measurements, and electrochemical impedance spectroscopy are used to confirm the enhanced charge separation in these systems. researchgate.net For instance, in a Cu₃P/g-C₃N₄ composite, these analyses revealed that Cu₃P significantly enhances the charge separation process. researchgate.net
Degradation of Organic Pollutants (e.g., Tetracycline (B611298) Hydrochloride)
Beyond hydrogen production, this compound-based photocatalysts have shown potential in environmental remediation, specifically in the degradation of persistent organic pollutants like tetracycline hydrochloride. mdpi.com The photocatalytic degradation process involves the generation of highly reactive species, such as holes (h⁺), hydroxyl radicals (•OH), and superoxide (B77818) anion radicals (O₂⁻), which attack and break down the complex organic molecules into simpler, less harmful substances. mdpi.commdpi.com
While direct studies on Cu₃P for tetracycline degradation are emerging, the principles of photocatalysis established in other systems are applicable. For instance, composite photocatalysts are often employed to enhance degradation efficiency. In one study, a novel CDs/g-C₃N₄/BiPO₄ composite achieved a 75.5% degradation rate of tetracycline hydrochloride under visible light. mdpi.com Trapping experiments in such systems have identified holes (h⁺) as the primary reactive species responsible for the degradation, with hydroxyl and superoxide radicals also playing a role. mdpi.commdpi.com
The efficiency of degradation is influenced by factors such as the initial pH of the solution, the dosage of the photocatalyst, and the initial concentration of the pollutant. mdpi.comcapes.gov.br For example, in the degradation of tetracycline using a nano Fe₀/MC + PS system, a maximum removal of 97.7% was achieved under optimized conditions. capes.gov.br Similarly, the degradation of tetracycline by g-C₃N₄/Ag/AgBr composites was significantly enhanced compared to the individual components. frontiersin.org These findings highlight the potential of designing efficient photocatalytic systems, potentially incorporating this compound, for the effective removal of organic pollutants from water.
Applications of Tricopper Phosphide in Energy Storage Systems
Lithium-Ion Batteries (LIBs)
As an anode material for lithium-ion batteries, tricopper phosphide (B1233454) belongs to the class of conversion-type electrodes, which offer substantially higher theoretical capacities compared to traditional graphite (B72142) anodes. nih.govoaepublish.com The investigation into Cu₃P aims to harness this high capacity while addressing challenges such as volume expansion and conductivity limitations inherent to many conversion materials. nih.govoaepublish.com
Tricopper phosphide anodes have demonstrated promising performance metrics. Transition metal phosphides, including Cu₃P, are noted for their high capacities, which can range from 300 to 800 mAh/g. nih.gov This is a significant improvement over the theoretical capacity of graphite (372 mAh/g). wikipedia.org The performance, however, is highly dependent on the electrode's architecture.
Research on nanostructured Cu₃P has shown its potential for stable cycling. For instance, self-supported Cu₃P nanorod electrodes have been shown to sustain C-rate cycling (a full discharge in one hour) for 20 cycles without a significant loss in reversible capacity. researchgate.net This stability at higher rates is a key advantage for practical applications. The use of nano-architectured electrodes helps to mitigate the mechanical stress from volume changes during the lithiation/delithiation process and improves the kinetics of the reaction. researchgate.net
Interactive Table: Performance of Phosphide-Based Anodes
| Anode Material | Type | Reversible Capacity (mAh/g) | Cyclability | Retention |
|---|---|---|---|---|
| This compound (Cu₃P) | Conversion | 300 - 800 nih.gov | Stable for 20 cycles at 1C researchgate.net | High initial retention researchgate.net |
| Aluminum Phosphide (AlP) | Conversion | 1463 (at 0.1C) nthu.edu.tw | 2000 cycles at 1C nthu.edu.tw | 86.5% after 2000 cycles nthu.edu.tw |
| Cobalt Phosphide (CoP) | Conversion | 806.7 (after 500 cycles) nih.gov | 500 cycles at 0.5 A/g nih.gov | High nih.gov |
Cu₃P + 3Li⁺ + 3e⁻ ↔ 3Cu + Li₃P
This process is reversed during the charging cycle (delithiation). This type of reaction is distinct from the intercalation mechanism of graphite, where lithium ions are inserted into the host structure without changing its fundamental composition. wikipedia.org Some studies suggest this may be a two-step process, similar to other metal phosphides, where Cu₃P is first converted and the products subsequently alloy with lithium, though the primary mechanism is the conversion reaction. nthu.edu.tw The metallic copper formed during the conversion process is beneficial as it enhances the electronic conductivity of the electrode in its discharged state. nih.gov
The morphology and crystallinity of this compound have a profound impact on its electrochemical performance in LIBs. researchgate.net Bulk Cu₃P often suffers from poor reaction kinetics and mechanical degradation due to the significant volume changes during the conversion reaction. oaepublish.comresearchgate.net To overcome these issues, various nanostructures have been developed.
Nanostructures: Architectures like nanorods, nanotubes, and nanoparticles provide shorter diffusion paths for lithium ions and electrons, increasing the reaction kinetics and rate capability. researchgate.netnih.gov The void spaces inherent in nano-architectured electrodes can also accommodate the volume expansion, improving the mechanical integrity and cycling stability of the electrode. researchgate.net For example, electrodes made from Cu₃P nanorods have demonstrated enhanced cycling performance. researchgate.net
Crystallinity: The crystalline structure of Cu₃P influences its stability and conductivity. Computational studies have explored various stable and metastable phases of copper phosphides to identify structures that offer better energetic stability and electronic properties for battery applications. nih.gov Well-defined crystalline nanostructures can provide stable frameworks for repeated lithiation and delithiation.
Point defects, such as vacancies and interstitials, within the crystal lattice of electrode materials can play a significant role in lithium-ion storage, although specific research on defects in Cu₃P is less common than for other materials. nih.govrsc.org In general, for battery materials, defects can influence performance in several ways:
Ion Diffusion: The presence of vacancies, particularly lithium vacancies, is crucial for ion diffusion via a vacancy mechanism. nih.gov Intrinsic defects like Frenkel pairs (a vacancy-interstitial pair) can create the necessary vacancies to facilitate Li⁺ transport through the material. nih.govrsc.org
Electronic Structure: Defects can alter the electronic structure of the material, potentially improving electronic conductivity, which is often a limiting factor in phosphide and other conversion-type anodes. nih.gov
Lithiophilicity: Defects can create energetically favorable sites for lithium adsorption and nucleation, potentially lowering the energy barrier for the conversion reaction.
While the specific defect chemistry of Cu₃P anodes is an area requiring more detailed investigation, insights from other materials suggest that controlled introduction of defects could be a viable strategy to enhance the lithium storage performance of this compound. nih.gov
Supercapacitors (Electrochemical Capacitors)
This compound has also been explored as an electrode material for supercapacitors, which are devices that store energy via electrostatic charge accumulation at the electrode-electrolyte interface or through fast surface redox reactions (pseudocapacitance). They are characterized by high power density and extremely long cycle life. mdpi.com
Cu₃P nanostructures have shown excellent performance, particularly as the negative electrode in asymmetric or hybrid supercapacitors. The material's high conductivity and reversible redox activity contribute to its capacitive performance. researchgate.net
Cu₃P Nanotubes (NTs): Asymmetric supercapacitors fabricated with Cu₃P NTs as the negative electrode and carbon nanotubes as the positive electrode have delivered a high energy density of 44.6 Wh kg⁻¹ and an impressive power density of 17 kW kg⁻¹. These devices also exhibit good stability, retaining over 81.9% of their initial specific capacitance after 5000 cycles. acs.org
Cu₃P Nanorod Arrays: Solid-state hybrid supercapacitors using Cu₃P nanorod arrays have demonstrated a specific energy of 76.85 Wh/kg at a specific power of 1,125 W/kg. These devices show remarkable cycling stability, with 88% capacitance retention over 15,000 cycles. researchgate.net
These findings highlight the potential of nano-architectured this compound to create high-performance supercapacitors that bridge the gap between traditional capacitors and batteries.
Interactive Table: Supercapacitor Performance of Cu₃P Nanostructures
| Cu₃P Morphology | Device Type | Energy Density (Wh/kg) | Power Density (W/kg) | Cyclability |
|---|---|---|---|---|
| Nanotube (NT) Arrays acs.org | Asymmetric Supercapacitor | 44.6 | 17,000 | >81.9% retention after 5,000 cycles |
Cycling Stability and Coulumbic Efficiency in this compound Electrodes
The long-term performance and efficiency of energy storage devices are critically dependent on the cycling stability and coulombic efficiency of their electrodes. This compound (Cu₃P) has demonstrated considerable promise in this regard, exhibiting robust performance over extended charge-discharge cycles.
Research into various forms of Cu₃P-based electrodes has highlighted their durability. For instance, ordered Cu₃P nanorod arrays grown on copper foam have shown exceptional stability, enduring over 15,000 continuous charge-discharge cycles. researchgate.net Similarly, a CuP₉₀ electrode demonstrated approximately 100% coulombic efficiency over 15,000 galvanostatic charge-discharge (GCD) cycles, indicating excellent reversibility. researchgate.net When integrated with three-dimensional graphene (Cu₃P@3DG), the resulting heterostructure retained 95% of its initial capacitance after 3,000 cycles. frontiersin.org An asymmetric supercapacitor (ASC) device fabricated with this hybrid material maintained a coulombic efficiency of 96% after 5,500 cycles. frontiersin.orgresearchgate.net In another configuration, Cu₃P nanotube (NT) electrodes in an asymmetric supercapacitor retained over 81.9% of their specific capacitance after 5,000 cycles. acs.org
These findings underscore the potential of this compound as a stable and efficient electrode material for next-generation energy storage systems. frontiersin.org
Table 1: Cycling Performance of Various this compound-Based Electrodes
| Electrode Material | Capacitance Retention | Number of Cycles | Coulombic Efficiency | Reference |
| Ordered Cu₃P Nanorod Arrays | - | 15,000 | - | researchgate.net |
| CuP₉₀ Electrode | - | 15,000 | ~100% | researchgate.net |
| Cu₃P@3DG Heterostructure | 95% | 3,000 | - | frontiersin.org |
| Cu₃P@3DG//AC ASC | - | 5,500 | 96% | frontiersin.orgresearchgate.net |
| Cu₃P NT Electrode | >81.9% | 5,000 | - | acs.org |
Hybrid Supercapacitor Architectures Utilizing this compound
Hybrid supercapacitors, which combine a battery-type faradaic electrode with a capacitor-type electrode, leverage the benefits of both systems to achieve high energy and power densities. This compound has been successfully integrated into several hybrid supercapacitor designs, typically as the battery-type electrode.
One common architecture is the asymmetric supercapacitor (ASC). In one such device, a Cu₃P@3DG heterostructure grown on graphite foil serves as the positive electrode (cathode), while activated carbon (AC) on graphite acts as the negative electrode (anode). researchgate.netfrontiersin.org This Cu₃P@3DG//AC configuration has demonstrated high specific capacity and energy density. frontiersin.orgfrontiersin.org Another ASC design utilized Cu₃P nanotubes (NT) as the negative electrode, paired with a carbon nanotube (CNT) positive electrode. acs.org
Solid-state hybrid supercapacitors (HSCs) represent another important architecture. Researchers have developed HSCs employing self-assembled, ordered Cu₃P nanorod arrays as a high-energy, stable positive electrode. researchgate.netqut.edu.au These binder-free electrodes are grown directly on a current collector like copper foam, which enhances performance and stability. researchgate.net The development of such all-solid-state hybrid devices is considered a promising direction for creating next-generation, high-performance energy storage solutions. researchgate.netfrontiersin.org
Electron and Ion Transport Kinetics in Supercapacitor Electrodes
The integration of Cu₃P with highly conductive materials like graphene is a key strategy to enhance transport kinetics. A Cu₃P@3DG nanohybrid, for example, facilitates electron transfer and promotes favorable kinetics, which contributes to its long cycling stability. frontiersin.org This is achieved by lowering the internal resistance and providing electrochemical stability to the Cu₃P platelets, creating highly conductive channels for both ions and electrons during the charge-discharge process. frontiersin.org
In other advanced material systems, such as Ti₃C₂Tₓ MXenes modified with Cu₃P nanostructures for lithium-ion storage, the covalent Ti─O─P bond has been shown to stimulate charge transportation, leading to better electrode kinetics. nih.gov The uniform distribution of Cu₃P nanostructures can also expand the interlayer spacing of the host material, which accelerates the diffusion and migration of ions. nih.gov Furthermore, the properties of the electrolyte, including its ionic conductivity and viscosity, are critical factors that govern the ultimate electrochemical features of the energy storage system, affecting ion accessibility at the electrode/electrolyte interface and the kinetics of charge transfer. researchgate.net
Other Metal-Ion Batteries (e.g., Na-ion, Al-ion)
Beyond supercapacitors, this compound is being explored as an electrode material for other types of metal-ion batteries, notably sodium-ion batteries (SIBs) and aluminum-ion batteries (AIBs). nih.govrsc.org These battery technologies are considered promising for large-scale energy storage due to the natural abundance and low cost of sodium and aluminum. rsc.orgpku.edu.cn
Aluminum-Ion Batteries (AIBs)
Cu₃P has been investigated for the first time as a novel cathode material for rechargeable AIBs. rsc.orgresearchgate.net In this application, the battery utilizes an ionic liquid electrolyte and an aluminum metal anode. researchgate.net Cu₃P, synthesized via a high-energy ball milling method, delivers high initial charge and discharge capacities. rsc.org However, pristine Cu₃P electrodes exhibit poor cycling performance. researchgate.net To address this instability, researchers have coated the Cu₃P with acetylene (B1199291) black. This Cu₃P/C composite demonstrates a significantly enhanced cycling stability. rsc.orgresearchgate.net The charge-discharge mechanism involves the intercalation of AlCl₄⁻ anions into the Cu₃P structure. researchgate.net
Table 2: Electrochemical Performance of this compound Cathode in Aluminum-Ion Batteries
| Electrode Material | Initial Charge Capacity (at 50 mA g⁻¹) | Initial Discharge Capacity (at 50 mA g⁻¹) | Key Finding | Reference |
| Cu₃P | 139.1 mAh g⁻¹ | 73.8 mAh g⁻¹ | Poor cycling performance. | rsc.orgresearchgate.net |
| Cu₃P/C Composite | - | - | Dramatically enhanced cycling stability. | rsc.orgresearchgate.net |
Sodium-Ion Batteries (SIBs)
Phosphorus-based materials are recognized as one of the most promising classes of anodes for SIBs due to their high theoretical capacity. pku.edu.cn However, they often suffer from large volume expansion during sodiation and low electrical conductivity. pku.edu.cn Copper-based phosphides are among the various copper compounds being evaluated for sodium storage. nih.gov The challenges for phosphorus-based anodes, including Cu₃P, are similar to those in other battery systems, namely significant volume changes and poor cycling stability. rsc.org Strategies to overcome these issues include creating nanocomposites with carbon materials to buffer the volume expansion and improve conductivity. pku.edu.cnrsc.org Research into bimetallic phosphides, such as tin-copper phosphide (SnCuP), shows that incorporating copper can enhance the conductivity and promote Na⁺ ion migration, leading to improved performance in SIB anodes. rsc.org
Surface and Interface Phenomena in Tricopper Phosphide Systems
Surface Chemistry and Active Site Identification
The catalytic performance of tricopper phosphide (B1233454) (Cu₃P) is intrinsically linked to its surface chemistry, where the arrangement of atoms on different crystal facets and the presence of surface defects or ligands dictate the availability and nature of active sites.
Surface Termination and Faceting Effects
The crystallographic orientation of Cu₃P at the surface has a profound impact on its catalytic activity and selectivity. Different facets expose distinct atomic arrangements, leading to varied adsorption energies for reactants and intermediates.
Theoretical and experimental studies have identified specific facets as being particularly important. For instance, first-principles DFT computations have suggested that the (110) surface is likely to be the most exposed for the Cu₃P structure. tcichemicals.com The active sites on this surface are primarily the top sites over phosphorus atoms and the bridge and hollow sites composed of copper atoms. tcichemicals.com The hollow sites, in particular, are considered highly active due to their structural flexibility. tcichemicals.com
In the context of CO₂ electroreduction, the selective exposure of the (001) facet of Cu₃P has been shown to facilitate the production of formate (B1220265). catalysis.blogrsc.org Analysis of the Cu₃P (001) facet has identified isolated trigonal CuP₃ sites on the Cu₃P₃-terminated surface as the precursor to the active catalyst. catalysis.blogrsc.orgdoi.org The long Cu-Cu separation on this facet is thought to hinder C-C coupling, thereby favoring the formation of C1 products like formate. catalysis.blogrsc.orgdoi.org Surface hydrides formed at these isolated *H-CuP₃ sites are proposed as the key catalytic sites for both H₂ and formate production. catalysis.blogrsc.orgdoi.org
The formation of different crystal facets can be influenced by synthesis conditions. For example, the synthesis of Cu₃P nanocrystals with well-defined facets can lead to prismatic bulk crystals without significant intergrowth. acs.org The ability to control facet exposure is a key strategy for tuning the catalytic properties of Cu₃P for specific applications.
Role of Surface Ligands in Catalytic Activity
Surface ligands play a critical role in modifying the catalytic activity of Cu₃P nanoparticles by influencing the electronic and steric environment of the metal center. catalysis.blog The presence of ligands can block active sites, but they can also be used to tune catalytic performance. nih.gov
Oleylamine (B85491) (OLA) is a common capping agent used in the synthesis of Cu₃P nanoparticles. rsc.orgnih.gov It acts as a stabilizer, preventing particle aggregation. nih.gov However, for catalytic applications, the removal of these organic surface ligands is often necessary. d-nb.info For instance, oleylamine-capped Cu₃P nanoparticles require a reduction treatment to remove the organic ligands, which can otherwise hinder catalytic performance. d-nb.info The interaction of oleylamine with the nanoparticle surface is complex; it can act as a reducing agent, solvent, and stabilizer, and its functional amine group has a strong interaction with the nanoparticle surface. rsc.orgnih.gov
Phosphine (B1218219) ligands are highly versatile and can be used to tailor the electronic and steric properties of copper catalysts. tcichemicals.comcatalysis.blog They can donate electron density to the metal center, stabilizing different oxidation states. catalysis.blog The steric bulk of phosphine ligands can influence the spatial environment around the copper center, affecting reaction selectivity. catalysis.blogrsc.org For example, in the synthesis of copper(I) phosphide complexes, the geometry is often controlled by the steric properties of the phosphine ligands. researchgate.net Low-coordinate copper phosphides supported by sterically demanding N-heterocyclic carbene (NHC) ligands have shown high activity as precatalysts for reactions like the hydrophosphination of isocyanates. rsc.org The incorporation of phosphorus into a metal's structure can induce a "ligand effect," involving charge transfer between the metal and phosphorus atoms, which can facilitate catalytic transformations. d-nb.infonih.gov
The choice of ligand, its concentration, and its interaction with the Cu₃P surface are crucial parameters for optimizing catalytic activity and selectivity. The development of ligand-free synthesis methods is also an area of interest to avoid the need for post-synthesis ligand removal. organic-chemistry.org
Phosphorus Vacancies as Key Active Centers
The creation of defects, specifically phosphorus (P) vacancies, on the surface of Cu₃P has emerged as a powerful strategy to enhance its catalytic activity. These vacancies can act as highly active centers for various electrochemical reactions. catalysis.blog Anion vacancies, in general, can serve as electrophilic centers that facilitate the binding and activation of electron-rich molecules. catalysis.blog
In the context of the electrochemical nitrogen reduction reaction (NRR), phosphorus vacancies on Cu₃P nanosheets have been identified as the key active species. catalysis.blognih.gov A doped-oxygen-induced strategy has been successfully used to create an abundance of surface phosphorus vacancies on oxygen-doped Cu₃P nanosheets. nih.gov These P-vacancy-rich catalysts exhibit significantly higher ammonia (B1221849) yields and Faradaic efficiencies compared to pure Cu₃P. catalysis.blognih.gov Density functional theory (DFT) calculations have confirmed that these phosphorus vacancies are the most probable active sites for the NRR. nih.gov
The beneficial role of phosphorus vacancies is not limited to the NRR. In a multi-site synergistic system involving a Cu₃P/SnP@CF heterojunction, phosphorus vacancies were found to significantly enhance the adsorption of N₂ on the catalyst surface. researchgate.net This enhanced adsorption, coupled with the electronic interactions at the heterointerface, lowers the energy barrier for the rate-limiting step of the NRR. researchgate.net The presence of anion vacancies is a known strategy to engineer catalysts with improved activity by modifying their physical and chemical properties. catalysis.blog
Heterointerface Design and Engineering
Creating heterointerfaces by combining Cu₃P with other materials is a highly effective strategy for designing advanced catalysts. These interfaces can lead to unique electronic properties and synergistic effects that enhance catalytic performance beyond that of the individual components.
Metal-Semiconductor and Other Heterostructure Interfaces
Tricopper phosphide, a p-type semiconductor, can be integrated with various other materials, including metals and other semiconductors (both n-type and p-type), to form diverse heterostructures. mdpi.comacs.org These interfaces are crucial for promoting charge separation and transfer, which is beneficial for many catalytic and photoelectrochemical applications. mdpi.com
Examples of such heterostructures include:
Cu₃P/Ni₂P: This hybrid structure, formed as hexagonal nanosheet arrays on nickel foam, demonstrates strong electron interactions between the two phosphide phases. researchgate.net
Cu₃P/CoP: Heterostructures of Cu₃P and cobalt phosphide have been designed on copper foam, sometimes incorporating cation vacancies to further boost catalytic activity. acs.org
Cu₃P/Cu-O: A binder-free, self-supported electrode consisting of a heterostructure of Cu₃P and mixed copper oxides (cuprous-cupric oxide) has been developed. rsc.org
p-Cu₃P/n-Cu₂O: A p-n heterojunction photocathode has been fabricated by covering a Cu₃P microrod array with an n-type Cu₂O thin layer. mdpi.com This type of junction shows efficient charge separation and low charge transfer resistance. mdpi.com
Cu₃P/SnP: An efficient catalyst with a heterojunction structure and phosphorus vacancies has been created by combining Cu₃P and SnP on a carbon framework. researchgate.net
Cu₃P/CoO: A core-shell heterostructure composed of Cu₃P nanowires supporting CoO nanosheets has been synthesized. chemrxiv.orgosti.gov
Cu₃P with other semiconductors: n-type iron oxide and p-type nickel phosphide and cobalt phosphide have been coupled with p-type Cu₃P nanowires. acs.org
The formation of these heterojunctions can be achieved through various methods, including hydrothermal reactions followed by phosphidation, electrodeposition, and chemical vapor deposition. rsc.orgmdpi.comresearchgate.net The resulting interfaces often exhibit strong chemical coupling and altered electronic structures. researchgate.netchemrxiv.orgosti.gov
Synergistic Effects Arising from Interfacial Interactions
The enhanced performance of Cu₃P-based heterostructures is largely attributed to synergistic effects at the interface. These effects stem from a combination of electronic modifications, increased active sites, and improved charge transport.
Electronic Interactions and Charge Transfer: At the interface of a heterostructure, strong electronic interactions and charge transfer can occur between the different components. For example, in the Cu₃P–Ni₂P system, a shift in binding energies indicates strong electron interactions, which are beneficial for the hydrogen evolution reaction (HER). researchgate.net Similarly, in Cu₃P@CoO core-shell structures, the incorporation of metallic Cu₃P results in a zero bandgap, which greatly accelerates charge transfer. chemrxiv.orgosti.gov The adsorption free energy of intermediates can also be optimized at these interfaces, leading to a lower energy barrier for the reaction. chemrxiv.orgosti.gov
Increased Active Sites and Enhanced Kinetics: The formation of a heterostructure can significantly increase the number of available active sites. researchgate.net In the Cu₃P|Cu-O system, the synergistic effect between the two components, along with the 3D morphology and defects, plays a crucial role in facilitating electron transport and boosting the methanol (B129727) oxidation reaction (MOR) activity. rsc.org The combination of cation vacancies and a heterointerface in the Cu₃P-CoP system was shown to decrease the kinetic barriers for the HER. acs.org
Multi-site Catalysis: In some cases, a tandem catalytic effect is observed. For instance, in a Cu₃P/SnP catalyst, phosphorus vacancies enhance N₂ adsorption, while the heterojunction interface facilitates the subsequent hydrogenation steps by lowering the energy barrier through strong interfacial electron interactions. researchgate.net This multi-site synergistic effect leads to a marked improvement in electrocatalytic ammonia synthesis. researchgate.netacs.org
The following table summarizes the synergistic effects observed in various Cu₃P heterostructures:
| Heterostructure | Catalytic Application | Observed Synergistic Effects | Reference(s) |
| Cu₃P–Ni₂P | Hydrogen Evolution Reaction (HER) | Strong electron interactions, increased active sites, facile electron transport. | researchgate.net |
| Cu₃P-CoP | Hydrogen Evolution Reaction (HER) | Decreased energy barrier, optimized Gibbs free energy of hydrogen adsorption. | acs.org |
| Cu-O | Cu₃P | Methanol Oxidation Reaction (MOR) | Facilitated electron transport, enhanced stability. |
| Cu₃P@CoO | Hydrogen Evolution Reaction (HER) | Accelerated charge transfer, optimized adsorption free energy of intermediates, increased intrinsic activity. | chemrxiv.orgosti.gov |
| Cu₃P/SnP | Nitrogen Reduction Reaction (NRR) | Enhanced N₂ adsorption on P-vacancies, lowered energy barrier for hydrogenation at the interface. | researchgate.net |
Interfacial Charge Transfer and Diffusion Dynamics
The behavior of this compound (Cu₃P) at interfaces is characterized by dynamic charge transfer and ionic diffusion, which are fundamental to its application in electronics and catalysis. When Cu₃P forms a heterojunction with other materials, efficient charge separation and transport are often observed. For instance, in a p-Cu₃P/n-cuprous oxide (Cu₂O) heterostructure, efficient charge separation and low charge transfer resistance have been demonstrated. researchgate.net Similarly, forming a p-n junction by pairing p-type Cu₃P with n-type cadmium sulfide (B99878) (CdS) nanorods results in rapid charge transfer, significantly enhancing photocatalytic activity under visible light. researchgate.net The creation of nanocomposites, such as embedding Cu₃P nanocrystals within three-dimensional nitrogen-doped reduced graphene oxide (N-RGO) matrices, provides interconnected porous networks that act as effective pathways for swift electron transfer and lithium-ion transport. rsc.org
Diffusion dynamics are particularly significant in heterostructured nanocrystals involving Cu₃P. Studies on CdSe/Cu₃P/CdSe nanocrystals revealed that thermal activation triggers a complex exchange reaction. wiley.com Above a certain temperature threshold (starting around 300°C and completing by 450°C), copper species diffuse from the central Cu₃P domain into the outer CdSe domains, replacing cadmium atoms. wiley.com Concurrently, selenium atoms migrate from the CdSe domains into the Cu₃P domain, substituting phosphorus anions, ultimately transforming the heterostructure into a single cubic Cu₂Se nanocrystal. wiley.com
The inherent substoichiometry of this compound (Cu₃₋ₓP) plays a crucial role in its diffusion properties. The presence of a high concentration of copper vacancies is thermodynamically favored and facilitates the diffusion of ions within the crystal lattice. nih.gov This property is central to the material's ability to undergo topotactic reactions. For example, during the formation of gallium phosphide (GaP) on Ag-Cu₃P nanoparticles, a counter-diffusion of Cu⁺ and Ga³⁺ cations occurs, with the silver phase acting as a transport medium for both gallium and copper atoms. acs.org This process involves the surface diffusion of copper and phosphorus atoms across the Ag-Cu₃P interface. acs.org
Cation Exchange Reactions in this compound Nanocrystals
This compound nanocrystals (NCs) serve as an effective material platform for cation exchange reactions, largely due to the high concentration of copper vacancies that facilitate ion diffusion. nih.govacs.org This process allows for the transformation of Cu₃P NCs into other metal phosphides while preserving the original anionic framework, making it a versatile method for synthesizing nanomaterials that are difficult to produce through direct synthesis. nih.govresearchgate.net
A prominent example is the conversion of Cu₃₋ₓP nanocrystals into indium phosphide (InP) NCs. nih.gov The reaction involves the exchange of Cu⁺ ions with In³⁺ ions and can proceed at relatively low temperatures (e.g., 200°C) with a 1:1 molar ratio of the indium precursor to copper atoms in the nanocrystals. acs.org The exchange is a topotactic reaction, meaning the anion sublattice of the crystal is preserved. acs.org High-resolution imaging shows that the transformation is not uniform; it initiates at the peripheral corners of the nanocrystals and progresses inward toward the center. nih.govresearchgate.net This directional diffusion creates intermediate Cu₃₋ₓP/InP heterostructures before the conversion to InP is complete. nih.govresearchgate.net
The versatility of Cu₃P as a cation exchange template extends to other materials as well. It has been successfully used to synthesize gallium phosphide (GaP) and mixed-cation indium gallium phosphide (In₁₋ₓGaₓP) nanoparticles. acs.orgresearchgate.net The general applicability of this method highlights the importance of copper vacancies in making the Cu₃P lattice amenable to such transformations. acs.org
The morphology of the final nanocrystal can be influenced by the reaction conditions. During the exchange of Cu⁺ for In³⁺, the formation of Kirkendall voids—nanoscale pores created by the unequal diffusion rates of the two metal ions—can occur at the Cu₃₋ₓP/InP interface. researchgate.net The nucleation and growth of these voids are related to the concentration of Cu⁺ vacancies in the original nanocrystal template. researchgate.net This demonstrates that by controlling reaction parameters, it is possible to tune not only the composition but also the final morphology of the resulting nanocrystals. researchgate.net
Doping and Compositional Engineering of Tricopper Phosphide
Intentional Doping Strategies
Intentional doping involves the controlled introduction of specific elements to alter the intrinsic properties of Cu₃P. These strategies are broadly categorized based on the nature of the dopant element.
The incorporation of noble metals, such as ruthenium (Ru), is a key strategy to enhance the catalytic performance of transition metal phosphides. Research has demonstrated the development of catalysts featuring highly dispersed ruthenium sites on a copper phosphide (B1233454)/graphene support. dntb.gov.uaresearchgate.net This approach leverages the high intrinsic activity of ruthenium for reactions like the hydrogen evolution reaction (HER). The synergy between the Ru sites and the Cu₃P substrate can optimize the adsorption energies of reaction intermediates, thereby boosting catalytic efficiency. rsc.orgnih.gov While Ru itself is a highly effective catalyst, anchoring it as single atoms or nanoclusters on a conductive phosphide support like Cu₃P maximizes its utilization and creates a bifunctional material with superior performance. mdpi.com
Compositional engineering of tricopper phosphide with other transition metals, particularly cobalt, has led to the formation of bimetallic or multi-metallic phosphides with unique catalytic properties.
Cobalt: Rather than simple doping, cobalt is often integrated to form mixed copper-cobalt-phosphide (Cu-Co-P) systems. acs.orgacs.org These materials exhibit a synergistic effect where the combination of copper and cobalt sites enhances bifunctional catalytic activity for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). acs.orgacs.org The presence of copper in the cobalt phosphide matrix is believed to facilitate competent bifunctionality by preventing surface passivation. acs.org This atomic and electronic coupling between the two metals creates a catalyst that can outperform single-metal phosphides. acs.org
Cadmium and Zinc: While extensive experimental literature on the direct doping of Cu₃P with cadmium or zinc is limited, theoretical studies based on Density Functional Theory (DFT) provide insights into the expected effects. DFT calculations are a powerful tool for predicting how dopants will alter the electronic structure and properties of a host material. umn.edunih.gov Introducing elements like zinc or cadmium into a semiconductor lattice is known to modify the band structure and the density of states (DOS), which in turn influences conductivity and optical properties. nih.govmdpi.comnih.gov Computational studies on related systems suggest that doping Cu₃P with Zn or Cd would likely alter its carrier concentration and modify the electronic states near the Fermi level, which could be used to tune its catalytic or electronic behavior. researchgate.netdavidpublisher.com
Gallium: Based on a comprehensive review of available scientific literature, specific research on the intentional doping of this compound with gallium is not prominent. Theoretical studies have focused on the properties of gallium phosphide (GaP) itself or the stabilization of monomeric GaP units, rather than its use as a dopant in a Cu₃P lattice. nih.gov
A prevalent and highly effective strategy for enhancing the performance of Cu₃P involves its integration with carbon-based materials, often doped with other non-metals like nitrogen. This typically results in a composite material, such as Cu₃P nanoparticles embedded within a nitrogen-doped carbon (N-C) matrix (denoted as Cu₃P@N-C or Cu₃P/N-C). rsc.orgacs.org This approach addresses the often-limited electrical conductivity of phosphide materials. The carbon matrix provides an excellent conductive pathway for electrons, while nitrogen doping can create defect sites that serve as active centers for catalytic reactions and improve the interaction between the Cu₃P and the carbon support. acs.orgresearchgate.net This method has been successfully used to prepare efficient catalysts for the hydrogen evolution reaction and nitrogen fixation. dntb.gov.uarsc.org
Effects of Doping on Material Properties and Performance
Doping directly influences the fundamental electronic structure of this compound, which in turn dictates its performance, especially in catalytic applications.
The electronic structure of a material, particularly the density of states (DOS) near the Fermi level, is a critical determinant of its conductivity and ability to participate in chemical reactions. Density Functional Theory (DFT) calculations indicate that stoichiometric, defect-free Cu₃P is an intrinsic semimetal, characterized by a low but non-zero DOS at the Fermi level. dtu.dkresearchgate.net
Doping provides a direct method to modulate this electronic structure:
Transition Metal Doping: Introducing another transition metal, such as cobalt to form a Cu-Co-P composite, modifies the d-band center, which is crucial for the adsorption of intermediates in catalysis. acs.orgnih.gov Theoretical studies on Ni-doped Cu₃P predict that the dopant atoms effectively optimize the adsorption state of hydrogen, a key intermediate in the HER. nih.gov
Non-Metal Doping: The formation of Cu₃P/N-C composites enhances electronic properties primarily by improving charge transport. researchgate.net The conductive carbon network facilitates rapid electron transfer to the catalytically active Cu₃P sites. Furthermore, N-doping can introduce a positive charge on adjacent carbon atoms, which can modulate the electronic properties of the embedded Cu₃P nanoparticles.
A primary motivation for doping Cu₃P is to boost its activity as a catalyst, particularly for the electrocatalytic hydrogen evolution reaction (HER). Undoped Cu₃P shows catalytic activity, but this performance can be significantly improved through compositional engineering. rutgers.eduresearchgate.net
Noble Metal Synergy: Decorating Cu₃P with ruthenium sites creates a catalyst with exceptional HER performance in both acidic and alkaline conditions. dntb.gov.uaresearchgate.net DFT calculations suggest that such hybrid structures exhibit an optimized hydrogen adsorption energy, which is a key descriptor for HER activity. rsc.org
Bimetallic Enhancement: Mixed Cu-Co-P films have demonstrated superior and highly stable bifunctional activity for both HER and OER. acs.orgacs.org The synergy between the metals leads to enhanced performance that surpasses that of the individual components.
Conductivity and Active Sites: For non-metal doped systems like Cu₃P/N-C, the enhancement stems from multiple factors. The improved electrical conductivity ensures efficient electron supply for the catalytic reaction. acs.org Additionally, the composite structure provides a large surface area and an increased number of accessible active sites, leading to higher reaction rates. acs.org
The table below summarizes the electrocatalytic performance of various doped and composite Cu₃P materials for the Hydrogen Evolution Reaction (HER).
| Catalyst System | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Cu-Co-P | 1 M KOH | 231 | 114 |
| Cu-Co-P | 0.5 M H₂SO₄ | 262 | 127 |
| Cu₃P/N-C | 1 M KOH | 211.1 | Not Specified |
This table presents data compiled from published research findings to illustrate the impact of compositional engineering on the catalytic performance of copper phosphide-based materials. acs.orgresearchgate.net
Modulation of Band Gaps and Photoluminescence Quantum Yields
This compound (Cu₃P) is recognized as a p-type semiconductor, and its photoluminescent properties have been a subject of investigation. researchgate.net Reports indicate that Cu₃P can emit near-infrared light around a wavelength of 750 nm. researchgate.net The electronic nature of Cu₃P has been debated, with some studies pointing to semiconducting behavior while others suggest it is a metallic compound. researchgate.net More recent findings propose that stoichiometric, defect-free Cu₃P is an intrinsic semimetal, characterized by a minor overlap between its valence and conduction bands. researchgate.net However, experimentally produced Cu₃P films consistently exhibit properties of a p-type semimetal, which is attributed to native doping from copper vacancies. mdpi.com
The enhancement of photoluminescence in Cu₃P has been observed through annealing processes and the presence of cuprous oxide. This improvement is linked to better crystal quality and the formation of a space charge region. researchgate.net While the intrinsic optical properties of Cu₃P are being established, the specific effects of intentional doping on its band gap and photoluminescence quantum yields are an area requiring further detailed research. Doping is a well-established strategy for modulating the electronic and optical properties of semiconductor materials. researchgate.netmdpi.com For instance, doping has been shown to tune the band gap and enhance optical characteristics in materials like copper oxide and cobalt phosphide. researchgate.net However, specific quantitative data on how various dopants modulate the band gap energy and photoluminescence quantum yields in this compound is not yet extensively documented.
Modification of Mechanical Properties
The mechanical properties of this compound can be significantly altered through strategic doping with various elements. First-principles calculations have been employed to predict the effects of different dopants on the mechanical characteristics of Cu₃P alloys, with findings indicating that all considered doped compounds are thermodynamically stable. mdpi.comresearchgate.net
Doping with specific elements can tailor the material's response to mechanical stress. For instance, the incorporation of Indium (In) and Silicon (Si) has been shown to effectively enhance the shear resistance and stiffness of Cu₃P. mdpi.com The addition of Vanadium (V) improves the material's compression resistance. mdpi.com
The following table summarizes the influence of various dopants on the mechanical properties of this compound based on theoretical calculations. mdpi.com
Synthesis of Ternary and Quaternary Copper Phosphide Systems
The synthesis of ternary and quaternary copper phosphide systems involves incorporating one or two additional metallic or non-metallic elements into the copper phosphide structure, leading to materials with tailored properties for applications such as thermoelectrics and electrocatalysis. researchgate.netrsc.org
Several synthesis methods have been developed to produce these complex phosphide materials. A common approach for ternary phosphides like ACuP (where A = Mg or Ca) involves high-temperature solid-state reactions. rsc.org For example, the synthesis of MgCuP and CaCuP for thermoelectric applications has been successfully demonstrated, yielding materials with promising figures of merit. rsc.orgrsc.org These compounds are noted for being composed of abundant elements and possessing low gravimetric densities. rsc.org
Wet-chemical synthesis routes offer an alternative, often at lower temperatures. One such method involves the direct reaction of a copper salt (e.g., CuCl₂) with red phosphorus in a mixture of high-boiling-point solvents like trioctylphosphine (B1581425) oxide (TOPO) and 1-octadecene (B91540) (ODE). mdpi.com By controlling the reaction temperature, different copper phosphide phases can be targeted; for instance, Cu₃P is often the dominant phase at around 250 °C. mdpi.com This method is considered beneficial for potential mass production due to its simplicity and the use of stable and inexpensive phosphorus precursors. mdpi.com
Solution-phase synthesis using molecular precursors is another effective technique, particularly for creating ternary nanoparticles. acs.org For instance, a low-temperature solution-synthesis approach has been developed to incorporate a second metal into a binary phosphide structure, such as preparing ternary Ni₂₋ₓMₓP nanoparticles where M can be copper. acs.org This method allows for precise control over the composition without significantly altering the morphology or crystal phase of the parent binary phosphide. acs.org The synthesis of ternary phases can be complicated by the different reactivities of the metal precursors, which may lead to phase segregation. acs.org
Other established methods for preparing copper phosphides, which can be adapted for ternary and quaternary systems, include:
High-temperature solid-phase synthesis in sealed tubes (often exceeding 800°C). google.com
Metathesis reactions using precursors like Na₃P. google.com
Solvothermal methods using yellow or red phosphorus as the phosphorus source. google.com
A "heating-up" synthesis approach has been used to grow Cu₃P nanocrystals in situ within a nitrogen-doped reduced graphene oxide matrix. rsc.org
Topochemical synthesis has been employed to create single-crystal Cu₃P nanoribbons from crystalline red phosphorus nanoribbons, preserving the original morphology. cityu.edu.hk
The synthesis of quaternary phosphides, such as Ba₄Mg₂₊δCu₁₂₋δP₁₀, has also been reported, resulting in novel layered structures composed of CuP₄ tetrahedra and CuP₃ triangles. rsc.org
The table below lists the chemical compounds mentioned in this article.
Future Research Directions and Perspectives on Tricopper Phosphide
Integration with Advanced Devices and Systems
The distinctive properties of tricopper phosphide (B1233454) make it a promising candidate for a new generation of advanced electronic and energy devices. Future work will likely focus on optimizing its integration into complex systems to fully harness its potential.
Energy Storage Systems: Cu₃P has demonstrated considerable promise as an electrode material in energy storage devices. Research has highlighted its potential in hybrid supercapacitors, where it can serve as a high-energy, stable positive electrode. researchgate.net For instance, ordered Cu₃P nanorod arrays grown on copper foam have shown excellent specific capacity. researchgate.net Similarly, Cu₃P nanotube arrays have been successfully used as the negative electrode in asymmetric supercapacitors, delivering high energy and power densities. acs.org Future investigations could explore the integration of Cu₃P with other advanced materials, such as integrating hexagonal Cu₃P platelets with three-dimensional graphene (3DG), to create nanohybrids with superior specific capacitance and cycling stability. researchgate.net The development of flexible Zn-ion capacitors using materials like niobium oxyphosphides points toward opportunities for Cu₃P in flexible and wearable electronics. mdpi.com
Photoelectrochemical (PEC) Systems: The application of Cu₃P in solar energy conversion is a burgeoning field. It has been used to create p-Cu₃P/n-Cu₂O heterostructural photocathodes for hydrogen production. researchgate.net These devices demonstrate efficient charge separation and low charge transfer resistance, leading to enhanced photocurrents compared to other transition metal phosphides. researchgate.net Future research should aim to further improve the efficiency and stability of these photocathodes, potentially by exploring different heterojunction partners or by surface modifications to optimize the light-harvesting and catalytic properties for solar fuel generation. researchgate.net
Sensors and Other Electronic Components: The unique electronic properties of Cu₃P suggest its utility as a semiconductor material in various electronic components, including transistors and diodes. lookchem.com Research into engineering surface-functionalized sensors, such as those using Pt@SnS₂/Ti₃C₂Tₓ MXene for ammonia (B1221849) detection, provides a template for how Cu₃P could be integrated into high-sensitivity sensor platforms. inha.ac.kr Future work could focus on developing Cu₃P-based sensors for detecting various gases or chemicals, leveraging its potential for high sensitivity and selectivity.
Exploration of Novel Synthetic Routes and Complex Morphologies
The performance of tricopper phosphide in various applications is intrinsically linked to its structure and morphology. A key research direction is the development of new synthesis techniques that allow for precise control over these features at the nanoscale.
Controlled Synthesis Methods: Various methods have been developed to synthesize Cu₃P with specific morphologies. A solution-free, self-assembled growth technique has been used to create ordered nanorod arrays directly on copper foam. researchgate.netinha.ac.kr Another approach involves a two-step process of electro-oxidation and phosphidation to fabricate nanotube (NT) arrays or micro-rod (MR) arrays on copper foil. acs.orgresearchgate.net Other reported methods include chemical vapor deposition (CVD) for hexagonal platelets and facile soft-template solvothermal routes for hollow microspheres. researchgate.netlookchem.com Recent investigations have also explored synthesis in ionic liquids like trihexyl(tetradecyl)phosphonium chloride, which promotes the conversion of red phosphorus into mobile P₄ molecules and activates the copper surface. rsc.org
Tailoring Complex Morphologies: The ability to create diverse and complex morphologies is crucial for optimizing material properties. Future research should focus on refining these synthetic strategies to achieve greater control over parameters such as size, shape, porosity, and crystallinity. For example, creating hierarchical 3D structures could enhance electrode performance in supercapacitors by increasing the active surface area and facilitating ion transport. researchgate.net The synthesis of hollow structures is particularly interesting for applications requiring lightweight materials with high surface area. lookchem.com Exploring novel precursor complexes and solvent systems, including deep eutectic solvents, could open pathways to previously inaccessible morphologies and properties. rsc.orgrsc.org
Table 1: Summary of Synthetic Routes and Resulting Cu₃P Morphologies
| Synthetic Method | Resulting Morphology | Reference |
| Solution-Free Self-Assembly | Ordered Nanorod Arrays | researchgate.netinha.ac.kr |
| Electro-oxidation & Phosphidation | Nanotube Arrays, Micro-rod Arrays | acs.orgresearchgate.net |
| Chemical Vapor Deposition (CVD) | Hexagonal Platelets | researchgate.net |
| Soft-Template Solvothermal Route | Hollow Microspheres | lookchem.com |
| Ionic Liquid-based Synthesis | Nanoparticles | rsc.org |
In-depth Mechanistic Understanding at the Atomic and Electronic Scales
A fundamental understanding of the electronic structure and reaction mechanisms of Cu₃P is essential for its rational design and optimization. Future research should employ a combination of advanced characterization techniques and theoretical modeling to probe these properties.
Charge Transfer and Electronic Structure: The performance of Cu₃P in devices like photocathodes and batteries is governed by charge transfer dynamics. Studies on p-Cu₃P/n-Cu₂O heterostructures have used techniques like X-ray photoelectron spectroscopy (XPS) and Mott-Schottky analysis to investigate the energy band structure and confirm efficient charge separation. researchgate.net Future work should delve deeper into the electronic interactions at interfaces between Cu₃P and other materials. Understanding the nature of charge transfer excited states and how they are influenced by the local coordination environment and ligand bonding is critical. nih.gov
Reaction and Catalytic Mechanisms: In catalytic applications, such as the oxygen reduction reaction (ORR) or CO₂ reduction, understanding the mechanistic pathways is paramount. researchgate.netacs.org While direct mechanistic studies on Cu₃P are emerging, insights can be drawn from related multicopper complexes. For example, research on dicopper and tricopper complexes reveals that metal-metal cooperativity and the geometric constraints imposed by ligands are crucial for enabling facile electron transfer and stabilizing reaction intermediates. researchgate.netresearchgate.net Future studies should focus on identifying key intermediates and transition states in Cu₃P-catalyzed reactions. This involves exploring the role of different crystal facets, surface defects, and the electronic interplay between copper and phosphorus atoms in facilitating bond activation and formation. weizmann.ac.il Theoretical calculations can complement experimental work by modeling reaction pathways and predicting how modifications to the material's structure could enhance catalytic activity and selectivity. acs.org
Scalability and Industrial Relevance of this compound Materials
For this compound to transition from the laboratory to widespread industrial use, challenges related to scalable synthesis and economic viability must be addressed.
Scalable Synthesis: While many lab-scale syntheses have proven successful, developing methods that are amenable to large-scale production is a critical next step. lookchem.comrsc.org Solvent-free methods, such as ball milling, have been shown to produce quantitative yields of some copper-based metal-organic frameworks (MOFs) with morphologies identical to their industrially produced counterparts, offering a potential avenue for scalable Cu₃P synthesis. wikipedia.org Exploring continuous flow reactors or adapting existing industrial processes like chemical vapor deposition for high-throughput production will be essential. researchgate.net The goal is to design industrial-relevant catalysts and materials that can be manufactured consistently and cost-effectively. acs.org
Industrial Applications and Commercialization: The potential applications of Cu₃P are diverse, ranging from its use as a reducing agent and catalyst in the chemical industry to its role as a semiconductor in electronics. lookchem.com It is also used to enhance the performance of copper alloys for electrical components and marine hardware. lookchem.com The demonstration of Cu₃P-based devices, such as supercapacitors capable of powering light-emitting diodes (LEDs), serves as a proof-of-concept for their potential commercialization. researchgate.net Future research should focus on long-term stability testing under industrial operating conditions, assessing material lifetime, and performing techno-economic analyses to evaluate the commercial feasibility of Cu₃P-based technologies compared to existing alternatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
